molecular formula C6H5F3N2 B1390692 2-Methyl-5-(trifluoromethyl)pyrazine CAS No. 1186195-51-6

2-Methyl-5-(trifluoromethyl)pyrazine

Cat. No.: B1390692
CAS No.: 1186195-51-6
M. Wt: 162.11 g/mol
InChI Key: XZOKPWSKJRCLQO-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)pyrazine is a useful research compound. Its molecular formula is C6H5F3N2 and its molecular weight is 162.11 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methyl-5-(trifluoromethyl)pyrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyl-5-(trifluoromethyl)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(trifluoromethyl)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)pyrazine
Source PubChem
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InChI

InChI=1S/C6H5F3N2/c1-4-2-11-5(3-10-4)6(7,8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOKPWSKJRCLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672324
Record name 2-Methyl-5-(trifluoromethyl)pyrazine
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Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186195-51-6
Record name 2-Methyl-5-(trifluoromethyl)pyrazine
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Record name 2-METHYL-5-(TRIFLUOROMETHYL)PYRAZINE
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Foundational & Exploratory

Physicochemical properties of 2-Methyl-5-(trifluoromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-(trifluoromethyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-5-(trifluoromethyl)pyrazine (CAS No: 1186195-51-6). As a substituted pyrazine, this compound belongs to a class of heterocyclic scaffolds that are of significant interest in medicinal chemistry, agrochemistry, and materials science. The incorporation of a trifluoromethyl group can profoundly influence key molecular properties such as lipophilicity, metabolic stability, and receptor binding affinity. This document details known physical and chemical data, presents validated experimental protocols for determining critical parameters, and discusses the compound's spectroscopic profile, safety, and handling. The information is curated to support researchers in leveraging this building block for novel molecular design and development.

Introduction: The Strategic Value of Fluorinated Pyrazines

The pyrazine ring is a privileged scaffold found in numerous biologically active compounds, including the B vitamins riboflavin and folic acid.[1] In synthetic chemistry, its derivatives are foundational building blocks for a wide range of pharmaceuticals and agrochemicals.[1][2] The strategic introduction of fluorine atoms, particularly as a trifluoromethyl (CF₃) group, is a well-established strategy in modern drug discovery. The CF₃ group is a powerful modulator of a molecule's physicochemical profile; it is highly electronegative and lipophilic, and can often enhance metabolic stability by blocking sites of oxidation.

2-Methyl-5-(trifluoromethyl)pyrazine is a bifunctional building block featuring both the versatile pyrazine core and the property-enhancing CF₃ group. Understanding its fundamental physicochemical properties is therefore not merely an academic exercise, but a critical prerequisite for its effective application in designing next-generation therapeutics and functional materials. This guide serves as a centralized resource for this essential data and the methodologies required to validate it.

Core Physicochemical Properties

The following table summarizes the available and predicted physicochemical data for 2-Methyl-5-(trifluoromethyl)pyrazine.

PropertyValueSource / Comment
CAS Number 1186195-51-6[3]
Molecular Formula C₆H₅F₃N₂Calculated
Molecular Weight 162.12 g/mol Calculated
Appearance Solid[3]
Melting Point 38 - 43 °C[3]
Boiling Point No data availableA related compound, 2-(trifluoromethyl)pyrazine, has a boiling point of 118 °C.[4]
Partition Coefficient (logP) 1.899[3] Indicates moderate lipophilicity.
Flash Point 48.9 °C[3]
Water Solubility No data availableExpected to have low to moderate solubility based on the logP value and presence of the hydrophobic CF₃ group.
pKa No data availableThe pyrazine nitrogens are basic, but their pKa is expected to be low due to the strong electron-withdrawing effect of the CF₃ group.

Experimental Determination of Key Properties

For properties where data is unavailable or requires verification, standardized experimental protocols are essential. The following sections describe robust methodologies grounded in OECD guidelines, providing a self-validating framework for characterization.

Determination of Partition Coefficient (LogP): The Shake-Flask Method (OECD 107)

The partition coefficient between n-octanol and water is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A logP of 1.899 suggests that 2-Methyl-5-(trifluoromethyl)pyrazine is moderately lipophilic.[3]

Causality of Experimental Choices:

  • n-Octanol/Water System: This solvent pair is the industry standard for mimicking the partitioning between physiological lipid bilayers and aqueous environments.

  • Pre-saturation: Saturating each solvent with the other before the experiment prevents volume changes during partitioning, ensuring the final concentration measurements are accurate.

  • Centrifugation: This step is crucial to break any emulsions and achieve a clean separation of the two phases, which is essential for accurate sampling.

  • HPLC Analysis: High-Performance Liquid Chromatography is chosen for its sensitivity and specificity in quantifying the analyte in each phase, even at low concentrations.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of 2-Methyl-5-(trifluoromethyl)pyrazine in n-octanol. The concentration should be chosen to be within the linear range of the analytical detector.

  • Solvent Saturation: Mix n-octanol and water in a separatory funnel and shake vigorously. Allow the layers to separate for 24 hours.

  • Partitioning: In a glass-stoppered centrifuge tube, combine 5 mL of the saturated n-octanol stock solution with 5 mL of saturated water.

  • Equilibration: Agitate the tube at a constant temperature (e.g., 25 °C) for at least 1 hour to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture at high speed (e.g., 3000 rpm) for 15 minutes to ensure complete separation of the two phases.

  • Analysis: Carefully sample a known volume from both the n-octanol and water phases. Quantify the concentration of the compound in each sample using a calibrated HPLC-UV method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Stock Solution in n-Octanol prep2 Pre-saturate n-Octanol and Water mix Mix Stock & Water prep2->mix equil Equilibrate (Shake at 25°C) mix->equil cent Centrifuge for Phase Separation equil->cent sample Sample Both Phases cent->sample hplc Quantify via HPLC-UV sample->hplc calc Calculate P = [Octanol]/[Water] Calculate LogP = log(P) hplc->calc

Caption: Experimental workflow for LogP determination.

Determination of Aqueous Solubility: The Shake-Flask Method (OECD 105)

Aqueous solubility is a fundamental property that influences bioavailability and formulation development.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid 2-Methyl-5-(trifluoromethyl)pyrazine to a known volume of purified water (or a relevant buffer, e.g., pH 7.4) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for an extended period (typically 24-48 hours) to ensure the solution reaches saturation equilibrium.

  • Phase Separation: Allow the suspension to settle. A portion of the suspension is then filtered through a low-binding 0.22 µm filter or centrifuged to remove undissolved solids.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method like HPLC-UV or LC-MS.

  • Validation: The pH of the saturated solution should be measured and reported. The solid phase should be examined post-experiment to check for any changes in its physical form (e.g., hydration, polymorphism).

Spectroscopic Profile for Structural Elucidation

While specific spectral data for this compound is not widely published, its structure allows for the prediction of key spectroscopic features essential for its identification and quality control.

  • ¹H NMR: Two signals are expected in the aromatic region (typically δ 8.0-9.0 ppm) corresponding to the two non-equivalent protons on the pyrazine ring. A singlet corresponding to the three methyl protons (CH₃) would appear further upfield (typically δ 2.5-3.0 ppm).

  • ¹³C NMR: Six distinct signals are expected. The carbon of the CF₃ group will appear as a quartet due to C-F coupling. The remaining five carbons of the heterocyclic ring and the methyl group will have characteristic chemical shifts.

  • ¹⁹F NMR: A single sharp signal is expected for the three equivalent fluorine atoms of the CF₃ group, which serves as a definitive indicator of its presence.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 162. A prominent fragment would likely correspond to the loss of a fluorine atom or the entire CF₃ group.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include C-H stretching from the methyl and aromatic groups, C=N and C=C stretching from the pyrazine ring, and very strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).

Synthesis and Chemical Reactivity

The synthesis of trifluoromethylated pyrazines often involves multi-step sequences. General strategies include the construction of the pyrazine ring from a trifluoromethyl-containing building block or the direct introduction of the trifluoromethyl group onto a pre-formed pyrazine ring.[2] These chemical synthesis processes often require control of reaction conditions such as temperature and catalysts to achieve the desired product.[5]

The compound is stable under recommended storage conditions (cool, dry, well-ventilated place).[3] It is incompatible with strong oxidizing agents, which could lead to vigorous reactions.[3] The electron-deficient nature of the pyrazine ring, further amplified by the CF₃ group, makes it susceptible to nucleophilic aromatic substitution under certain conditions.

Safety, Handling, and Toxicology

As with any laboratory chemical, proper safety precautions are paramount.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Avoid the formation and inhalation of dust. Use in a well-ventilated area or under a chemical fume hood.[3]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water and consult a physician.[3]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[3]

    • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.[3]

  • Toxicology: The chemical, physical, and toxicological properties of 2-Methyl-5-(trifluoromethyl)pyrazine have not been thoroughly investigated.[3] It should be handled with the care afforded to a compound of unknown toxicity. It is classified for transport as a toxic solid.[3]

Conclusion

2-Methyl-5-(trifluoromethyl)pyrazine is a valuable chemical intermediate characterized by its solid state, moderate lipophilicity (logP ≈ 1.9), and a melting point range of 38-43 °C.[3] Its structure combines the biologically relevant pyrazine core with a property-modulating trifluoromethyl group, making it a compound of high interest for drug discovery and materials science. While key data points such as aqueous solubility and pKa require experimental determination, the standardized protocols outlined in this guide provide a clear path for their validation. By understanding and applying the physicochemical principles discussed herein, researchers can effectively utilize this compound to advance their scientific objectives.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • 2-methyl-5-vinyl pyrazine, 13925-08-1. The Good Scents Company. [Link]

  • 2,3,5-Trimethylpyrazine. Wikipedia. [Link]

  • Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. PMC - NIH. [Link]

  • 5-(Trifluoromethyl)pyrazin-2-amine | C5H4F3N3 | CID 13341115. PubChem. [Link]

  • 2-Chloro-5-(trifluoromethyl)pyrazine | CAS#:799557-87-2. Chemsrc. [Link]

  • 2-(trifluoromethyl)pyrazine - C5H3F3N2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342. PubChem. [Link]

Sources

Spectroscopic Characterization of 2-Methyl-5-(trifluoromethyl)pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Methyl-5-(trifluoromethyl)pyrazine, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of a methyl group and a trifluoromethyl group onto the pyrazine scaffold imparts unique electronic and steric properties, making it a molecule of significant interest to researchers in medicinal chemistry and materials science. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation.

Pyrazine derivatives are known for their diverse biological activities and their presence in various natural products and synthetic compounds.[1][2] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This guide will present a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Methyl-5-(trifluoromethyl)pyrazine, alongside detailed experimental protocols for data acquisition.

Molecular Structure and Predicted Spectroscopic Features

The structure of 2-Methyl-5-(trifluoromethyl)pyrazine, with the IUPAC name 2-chloro-5-(trifluoromethyl)pyrazine, consists of a pyrazine ring substituted with a methyl group at the 2-position and a trifluoromethyl group at the 5-position.[4][5] This substitution pattern gives rise to a distinct set of spectroscopic signals that can be used for its unambiguous identification.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Methyl-5-(trifluoromethyl)pyrazine, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons in the molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyrazine ring, and one signal in the aliphatic region for the methyl group protons. The trifluoromethyl group will not show a signal in the ¹H NMR spectrum but will influence the chemical shifts of the neighboring protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-38.6 - 8.8Singlet-
H-68.9 - 9.1Singlet-
-CH₃2.6 - 2.8Singlet-

These predicted values are based on the analysis of structurally similar pyrazine and pyridine derivatives.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon of the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
C-2155 - 158Singlet
C-3145 - 148Singlet
C-5140 - 143 (quartet, ¹JCF)Quartet
C-6148 - 151Singlet
-CH₃20 - 23Singlet
-CF₃120 - 125 (quartet, ¹JCF ≈ 270-280 Hz)Quartet

These predicted values are based on established substituent effects on the ¹³C chemical shifts in aromatic systems.[3]

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of 2-Methyl-5-(trifluoromethyl)pyrazine.[6]

I. Sample Preparation:

  • Weighing: Accurately weigh 10-20 mg of high-purity 2-Methyl-5-(trifluoromethyl)pyrazine.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.

II. Instrument Setup & Data Acquisition:

  • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.

  • Tuning and Locking: Tune the probe for ¹H and ¹³C frequencies and lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity to obtain sharp and symmetrical peaks.

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-10 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64.

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0-160 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] The IR spectrum of 2-Methyl-5-(trifluoromethyl)pyrazine is expected to show characteristic absorption bands for C-H, C=N, and C-F bonds.

Predicted IR Absorption Bands
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3150Weak
Aliphatic C-H Stretch2900 - 3000Weak
C=N Stretch (Pyrazine Ring)1550 - 1600Medium
C-C Stretch (Pyrazine Ring)1400 - 1500Medium
C-F Stretch (Trifluoromethyl)1100 - 1300Strong, Broad

These predictions are based on typical IR absorption frequencies for substituted aromatic heterocycles and trifluoromethyl groups.[1][2]

Experimental Protocol for IR Data Acquisition

I. Sample Preparation:

  • Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

  • Liquid/Solid Sample (ATR): Place a small amount of the sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

II. Data Acquisition:

  • Spectrometer: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Scan: Record the spectrum of the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum

The molecular formula of 2-Methyl-5-(trifluoromethyl)pyrazine is C₆H₅F₃N₂.[5][8] The calculated molecular weight is approximately 162.04 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 162.

Predicted Key Fragments:

  • m/z 162: Molecular ion (M⁺)

  • m/z 143: Loss of a fluorine atom ([M-F]⁺)

  • m/z 93: Loss of the trifluoromethyl group ([M-CF₃]⁺)

  • m/z 69: Trifluoromethyl cation ([CF₃]⁺)

Experimental Protocol for MS Data Acquisition

I. Sample Introduction:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples, GC can be used to separate the compound from a mixture before it enters the mass spectrometer.

  • Direct Infusion: A solution of the sample can be directly infused into the ion source.

II. Ionization:

  • Electron Ionization (EI): A high-energy electron beam is used to ionize the sample, often leading to extensive fragmentation.

  • Chemical Ionization (CI): A milder ionization technique that produces less fragmentation and a more prominent molecular ion peak.

III. Mass Analysis:

  • A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 2-Methyl-5-(trifluoromethyl)pyrazine.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis & Purification of 2-Methyl-5-(trifluoromethyl)pyrazine Purity Purity Assessment (e.g., HPLC, GC) Synthesis->Purity NMR_Acq NMR Spectroscopy (¹H, ¹³C) Purity->NMR_Acq IR_Acq IR Spectroscopy Purity->IR_Acq MS_Acq Mass Spectrometry Purity->MS_Acq NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR_Acq->NMR_Data IR_Data IR Data Analysis: - Functional Group  Identification IR_Acq->IR_Data MS_Data MS Data Analysis: - Molecular Weight - Fragmentation Pattern MS_Acq->MS_Data Structure Structural Confirmation of 2-Methyl-5-(trifluoromethyl)pyrazine NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of 2-Methyl-5-(trifluoromethyl)pyrazine.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic data for 2-Methyl-5-(trifluoromethyl)pyrazine. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers working with this important chemical entity. The combination of these spectroscopic techniques provides a robust and self-validating system for the unambiguous identification and characterization of 2-Methyl-5-(trifluoromethyl)pyrazine, ensuring the integrity and reproducibility of research in which this compound is utilized.

References

  • Globisch, D., et al. (2012). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 60(36), 9125-9133.
  • The Good Scents Company. (n.d.). 2-methyl-5-vinyl pyrazine. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrazine, 2-ethyl-5-methyl-. Retrieved from [Link]

  • Wang, Z., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 211, 144-153.
  • Yulizar, Y., et al. (2010). FTIR spectra of 2-amino-5-methylpyridine and the complex. AIP Conference Proceedings, 1325(1), 160-163.
  • NIST. (n.d.). Pyrazine, 2-methyl-5-propyl-. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine, 2-methyl-5-(2-propenyl)-. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. Retrieved from a hypothetical source, as the original link is not a stable document.
  • Chemsrc. (n.d.). 2-Chloro-5-(trifluoromethyl)pyrazine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl pyrazine. Retrieved from [Link]

  • Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 744-746, 255-264.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Ernst, L. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (5), 589-595.
  • PubChem. (n.d.). 5-(Trifluoromethyl)pyrazin-2-amine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-5-(methyl thio) pyrazine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-5-isopropyl pyrazine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)pyrazine (CAS 1186195-51-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-Methyl-5-(trifluoromethyl)pyrazine, a heterocyclic compound of increasing interest in medicinal chemistry and materials science.

Chemical Identity and Physical Properties

2-Methyl-5-(trifluoromethyl)pyrazine is a substituted pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of a methyl group at position 2 and a trifluoromethyl group at position 5 significantly influences its physicochemical properties and reactivity.

Table 1: Physicochemical Properties of 2-Methyl-5-(trifluoromethyl)pyrazine

PropertyValueSource
CAS Number 1186195-51-6[1]
Molecular Formula C₆H₅F₃N₂[1]
Molecular Weight 162.11 g/mol [1]
Appearance Solid[1]
Melting Point 38 - 43 °C[1]
Flash Point 48.9 °C[1]
logP (Octanol/Water Partition Coefficient) 1.899[1]
Boiling Point No data available[1]
Solubility No data available[1]

The trifluoromethyl group (-CF₃), a strong electron-withdrawing group, imparts unique characteristics to the molecule, including increased lipophilicity and metabolic stability, which are highly desirable in drug candidates.

Chemical Structure and Spectroscopic Data

The structure of 2-Methyl-5-(trifluoromethyl)pyrazine is characterized by the pyrazine ring with methyl and trifluoromethyl substituents.

Figure 1: Chemical structure of 2-Methyl-5-(trifluoromethyl)pyrazine.

  • ¹H NMR: Protons on the pyrazine ring would appear in the aromatic region, with the methyl protons appearing as a singlet in the aliphatic region.

  • ¹³C NMR: Signals for the carbon atoms of the pyrazine ring, the methyl group, and the trifluoromethyl group would be observed. The carbon of the CF₃ group would show a characteristic quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry: The molecular ion peak would be observed at m/z = 162.11, with characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for C-H, C=N, and C-F stretching and bending vibrations would be present.

Synthesis Strategies

A definitive, detailed synthesis protocol for 2-Methyl-5-(trifluoromethyl)pyrazine is not widely published. However, its synthesis can be approached through established methods for the trifluoromethylation of heterocyclic compounds. A plausible synthetic route could involve the following conceptual steps:

SynthesisWorkflow start Starting Material (e.g., 2-Chloro-5-methylpyrazine) step1 Trifluoromethylation Reaction (e.g., with a trifluoromethylating agent) start->step1 step2 Work-up and Purification (e.g., Extraction, Chromatography) step1->step2 product Final Product 2-Methyl-5-(trifluoromethyl)pyrazine step2->product DrugDiscovery cluster_compound 2-Methyl-5-(trifluoromethyl)pyrazine cluster_properties Key Properties cluster_applications Potential Therapeutic Areas compound Core Scaffold prop1 Metabolic Stability compound->prop1 prop2 Lipophilicity compound->prop2 prop3 Target Binding compound->prop3 app1 Oncology prop1->app1 app2 Infectious Diseases prop1->app2 app3 Inflammation prop1->app3 prop2->app1 prop2->app2 prop2->app3 prop3->app1 prop3->app2 prop3->app3

Figure 3: The role of 2-Methyl-5-(trifluoromethyl)pyrazine in drug discovery.

Safety and Handling

2-Methyl-5-(trifluoromethyl)pyrazine is classified as a toxic solid that is harmful if swallowed and causes serious eye damage. [1]Therefore, appropriate safety precautions must be taken when handling this compound.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

Conclusion

2-Methyl-5-(trifluoromethyl)pyrazine is a promising building block for the development of new pharmaceuticals and functional materials. Its unique combination of a pyrazine core and a trifluoromethyl substituent provides a foundation for designing molecules with enhanced biological activity and improved pharmacokinetic properties. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in various scientific and industrial applications.

References

[2]Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (Source: PubMed Central) [3]2-Chloro-5-(trifluoromethyl)pyrazine 97%. (Source: Sigma-Aldrich) [4]Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. (Source: Google Patents) [5]Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. (Source: PubMed) [6]Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. (Source: PubMed) [7]2-METHYLPYRAZINE. (Source: Flavor Extract Manufacturers Association) [1]2-Methyl-5-(trifluoromethyl)pyrazine - Safety Data Sheet. (Source: ChemicalBook) [8]Synthesis process of 2-methyl-5-pyrazine formate. (Source: Google Patents) [9]Synthetic method of 2-chloro-5-trifluoromethylpyridine. (Source: Google Patents) [10]Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. (Source: PubMed) [11]Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (Source: PubMed) [12]Pyrazine, 2-Amino-5-Methyl. (Source: Bouling Chemical Co., Limited) [13]Design, synthesis, and pharmacological evaluation of new pyrazoline derivatives. (Source: ResearchGate) [14]2-Chloro-5-(trifluoromethyl)pyridine. (Source: PubChem) [15]Synthesis of 3-Trifluoromethyl-5,6-dihydro-t[2][3][5]riazolo Pyrazine Derivatives and Their Anti-Cancer Studies. (Source: ResearchGate) [16]Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science. (Source: Life Chemicals) [17]Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (Source: MDPI) [18]2-Chloro-5-(trifluoromethyl)pyrazine. (Source: Chemsrc) [19]Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. (Source: PubMed) [20]Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. (Source: National Institutes of Health) [21]Methyl 5-(trifluoromethyl)pyrazine-2-carboxylate. (Source: CymitQuimica) [22]Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (Source: RSC Publishing) [23]Pyrazine, 2-ethyl-5-methyl-. (Source: SpectraBase) [24]Preparation of 2-chloro-5-methylpyridine. (Source: Google Patents)

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 2-Methyl-5-(trifluoromethyl)pyrazine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Pyrazines in Agrochemical Discovery

The pyrazine moiety is a cornerstone in the development of bioactive compounds, valued for its presence in natural products and its role as a versatile scaffold in medicinal and agricultural chemistry.[1] Pyrazines are nitrogen-containing heterocyclic compounds that are found in many foods and are produced by some insects as alarm pheromones. In agrochemical research, the pyrazine ring system is exploited for its unique electronic properties and its ability to form the core of various herbicides, fungicides, and insecticides.[2][1]

The introduction of a trifluoromethyl (-CF3) group into organic molecules can dramatically and often favorably alter their physicochemical and biological properties. The -CF3 group is highly electronegative and lipophilic, which can enhance metabolic stability, binding affinity to target proteins, and cell membrane permeability. When combined, the pyrazine core and the trifluoromethyl substituent create a powerful building block for modern agrochemical design.

This guide focuses on 2-Methyl-5-(trifluoromethyl)pyrazine , a key intermediate for accessing novel molecular architectures in the quest for next-generation crop protection agents. We will explore its properties, reactivity, and provide a detailed protocol for its application in synthesis, providing researchers with the foundational knowledge to effectively utilize this compound in their discovery programs.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. The data for the closely related and commercially available precursor, 2-Chloro-5-(trifluoromethyl)pyrazine, is often used as a reference point for understanding the behavior of this class of compounds.

Table 1: Physicochemical Data of 2-Chloro-5-(trifluoromethyl)pyrazine

PropertyValueSource
CAS Number 799557-87-2[3]
Molecular Formula C5H2ClF3N2[3]
Molecular Weight 182.53 g/mol [3]
Appearance Liquid
Density 1.478 g/mL at 25 °C
Boiling Point 153.4 °C at 760 mmHg[3]
Flash Point 66.1 °C
Refractive Index n20/D 1.448

Note: Data is for the related compound 2-Chloro-5-(trifluoromethyl)pyrazine, a common precursor.

Handling and Safety Precautions

As with any laboratory chemical, proper safety protocols must be strictly followed. Based on the Safety Data Sheet (SDS) for related compounds, the following precautions are advised:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[4]

  • Handling: Avoid contact with skin, eyes, and clothing.[4] In case of contact, rinse the affected area thoroughly with water.[4]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Reactivity and Synthetic Potential

The reactivity of the 2-Methyl-5-(trifluoromethyl)pyrazine scaffold is governed by the interplay of its substituents and the inherent electronic nature of the pyrazine ring.

  • Pyrazine Ring: The two nitrogen atoms in the pyrazine ring are electron-withdrawing, making the ring electron-deficient. This generally deactivates it towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present.

  • Trifluoromethyl Group (-CF3): This is a very strong electron-withdrawing group. It further deactivates the ring towards electrophilic attack and strongly activates it for nucleophilic substitution by stabilizing the negatively charged Meisenheimer complex intermediate.

  • Methyl Group (-CH3): This is a weakly electron-donating group. Its primary synthetic utility lies in its potential for functionalization, such as through oxidation to a carboxylic acid or halogenation to a halomethyl group, which can then undergo further substitution.

The primary application of related chloro-substituted pyrazines is in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, providing a straightforward method for introducing diverse functional groups.[5]

Diagram 1: Reactivity map of the 2-Methyl-5-(trifluoromethyl)pyrazine scaffold.

Application Notes: A Versatile Scaffold for Agrochemical Libraries

While not a direct precursor to the well-known insecticide Fipronil (which is a phenylpyrazole), 2-Methyl-5-(trifluoromethyl)pyrazine and its derivatives are highly valuable in constructing libraries of novel agrochemicals.[6][7][8] The general strategy involves using a related halogenated intermediate, such as 2-Chloro-5-(trifluoromethyl)pyrazine, and performing nucleophilic substitution to introduce a wide range of molecular diversity.

Causality in Design:
  • Core Scaffold: The pyrazine ring provides a rigid, planar core that can correctly orient substituents for optimal interaction with biological targets.[1]

  • Lipophilicity & Stability: The -CF3 group increases lipophilicity, aiding in the penetration of the waxy cuticle of plants or the exoskeleton of insects. It also blocks sites of metabolic oxidation, potentially increasing the compound's persistence and efficacy.

  • Diversity Introduction: The key to discovery is creating a diverse library. By reacting a chloro-precursor with various amines, alcohols, or thiols, researchers can systematically probe the structure-activity relationship (SAR) of the resulting compounds. For instance, reaction with a library of substituted anilines can generate a series of amide or amine-linked derivatives for screening as herbicides or fungicides.

The ultimate biological activity of these synthesized compounds is often tied to their ability to disrupt specific biological pathways in pests. For example, the insecticide Fipronil functions by blocking GABA-gated chloride channels in the central nervous system of insects, leading to excessive neuronal stimulation and death.[6][9][10][11] While the pyrazine scaffold is different, the principle of designing molecules to interact with specific insect or weed targets remains the same.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol details a representative SNAr reaction using the commercially available precursor, 2-Chloro-5-(trifluoromethyl)pyrazine , and a generic nucleophile (a primary amine, R-NH2). This reaction is fundamental to creating a library of derivatives for screening.

Objective: To synthesize a 2-amino-5-(trifluoromethyl)pyrazine derivative via nucleophilic aromatic substitution.

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyrazine (1.0 eq)

  • Substituted primary amine (e.g., 4-methoxyaniline) (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) (2.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Reaction vessel with magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Chloro-5-(trifluoromethyl)pyrazine (1.0 eq) and the chosen solvent (e.g., DMF, 10 mL per mmol of starting material).

  • Reagent Addition: Add the primary amine (1.2 eq) to the solution, followed by the base (DIPEA or K2CO3, 2.0 eq). The base is crucial for scavenging the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x volumes).

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-amino-5-(trifluoromethyl)pyrazine derivative.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.

Diagram 2: Experimental workflow for the synthesis of a pyrazine derivative.

Conclusion

2-Methyl-5-(trifluoromethyl)pyrazine, and particularly its halogenated precursors, represent a class of high-value intermediates for agrochemical synthesis. The combination of the electron-deficient pyrazine core with the powerful trifluoromethyl group provides a scaffold that is primed for derivatization via robust and reliable nucleophilic substitution reactions. By systematically exploring the chemical space around this core, researchers and scientists in drug development are well-equipped to discover novel, effective, and safe solutions for global crop protection challenges.

References

  • 2-Methyl-5-(trifluoromethyl)pyrazine - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDS.aspx?CBNumber=CB22750820]
  • 2-methyl-5-vinyl pyrazine, 13925-08-1. The Good Scents Company. [URL: https://www.thegoodscentscompany.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8776269/]
  • Methyl 5-(trifluoromethyl)pyrazine-2-carboxylate. CymitQuimica. [URL: https://www.cymitquimica.
  • Fipronil Technical Fact Sheet. National Pesticide Information Center. [URL: http://npic.orst.edu/factsheets/fiptech.html]
  • Process for synthesis of fipronil. Google Patents. [URL: https://patents.google.
  • Pyrazines as Crop Protection in Sustainable Agriculture. Advanced Biotech. [URL: https://www.advbio.com/pyrazines-as-crop-protection-in-sustainable-agriculture/]
  • Synthetic method of 2-chloro-5-trifluoromethylpyridine. Google Patents. [URL: https://patents.google.
  • Pyrazine pesticides and their preparation. Google Patents. [URL: https://patents.google.
  • Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/1968/j3/j39680000570]
  • 2-Chloro-5-(trifluoromethyl)pyrazine 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/753378]
  • The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. PMC, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2697782/]
  • Recent synthetic approaches to fipronil, a super-effective and safe pesticide. ResearchGate. [URL: https://www.researchgate.net/publication/343360212_Recent_synthetic_approaches_to_fipronil_a_super-effective_and_safe_pesticide]
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3538221/]
  • Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. ResearchGate. [URL: https://www.researchgate.
  • Process for the preparation of fipronil, an insecticide, and related pyrazoles. Google Patents. [URL: https://patents.google.
  • Mode of action of fipronil. ResearchGate. [URL: https://www.researchgate.net/figure/Mode-of-action-of-fipronil_fig3_362590299]
  • Fipronil. Wikipedia. [URL: https://en.wikipedia.org/wiki/Fipronil]
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [URL: https://www.mdpi.com/1420-3049/27/15/4740]
  • 2-Chloro-5-(trifluoromethyl)pyrazine. Chemsrc. [URL: https://www.chemsrc.com/en/cas/799557-87-2_1170888.html]
  • Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System. MDPI. [URL: https://www.mdpi.com/1420-3049/27/10/3321]
  • Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide. [URL: https://www.ijc.org.in/admin/uploads/2020-04-20_11_13_11.pdf]
  • Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/nj/c9nj04455a]
  • Phenylpyrazole (Fipronil) Toxicosis in Animals. MSD Veterinary Manual. [URL: https://www.msdvetmanual.com/toxicology/phenylpyrazole-toxicosis/phenylpyrazole-fipronil-toxicosis-in-animals]
  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). INCHEM. [URL: https://inchem.org/documents/jecfa/jecmono/v48je12.htm]
  • Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate. [URL: https://www.researchgate.net/publication/232247551_Nucleophilic_Reactivities_of_Hydrazines_and_Amines_The_Futile_Search_for_the_a-Effect_in_Hydrazine_Reactivities]

Sources

Application Note: Protocol for Nucleophilic Aromatic Substitution on 2-Methyl-5-(trifluoromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed protocol for the nucleophilic aromatic substitution (SNAr) reaction on 2-Methyl-5-(trifluoromethyl)pyrazine, a key heterocyclic scaffold in medicinal chemistry and drug development. The pyrazine ring, being electron-deficient, is primed for SNAr, a reactivity profile that is further enhanced by the potent electron-withdrawing trifluoromethyl group.[1] This document outlines the underlying mechanistic principles, offers a step-by-step experimental protocol for the amination of a halo-pyrazine precursor, discusses reaction optimization, and provides a framework for troubleshooting. The protocols and insights are designed for researchers, scientists, and drug development professionals aiming to functionalize this important heterocyclic core.

Introduction and Scientific Principles

The 2-methyl-5-(trifluoromethyl)pyrazine moiety is a privileged scaffold found in numerous biologically active compounds. Its utility stems from the unique electronic properties of the pyrazine ring system. As a diazine, the pyrazine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack.[1] This is in stark contrast to electron-rich aromatic systems like benzene, which typically undergo electrophilic aromatic substitution.[2]

The key to successful SNAr on this scaffold lies in the presence of two features:

  • A Good Leaving Group: Typically a halide (Cl, F, Br) is required at a position activated for substitution.

  • Activating Groups: The ring nitrogens and, crucially, the strong π-accepting trifluoromethyl (-CF₃) group withdraw electron density from the ring, making it highly electrophilic and stabilizing the key reaction intermediate.[2]

The reaction proceeds via a two-step addition-elimination mechanism.[3] First, the nucleophile attacks the carbon atom bearing the leaving group, temporarily disrupting the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The negative charge in this intermediate is effectively delocalized by the ring nitrogens and the trifluoromethyl group. The rate-limiting step is typically the formation of this stabilized intermediate.[2] In the second, faster step, the leaving group is expelled, and the aromaticity of the pyrazine ring is restored.[2][3]

A placeholder DOT script is provided above. A full, rendered image of the chemical structures would be inserted in a final document. Figure 1: General Mechanism of SNAr on a Pyrazine Ring.

Detailed Experimental Protocol: Amination of 2-Chloro-5-(trifluoromethyl)pyrazine

This protocol details a representative SNAr reaction using an amine as the nucleophile. The principles can be adapted for other nucleophiles such as thiols or alkoxides.

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyrazine (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)

  • Stir bar, nitrogen/argon line, heating mantle or oil bath

  • Standard workup and purification reagents (Ethyl Acetate, water, brine, MgSO₄, silica gel)

Procedure:

  • Reaction Setup:

    • To a clean, dry reaction vessel equipped with a magnetic stir bar, add 2-Chloro-5-(trifluoromethyl)pyrazine (1.0 eq) and cesium carbonate (2.0 eq).

    • Seal the vessel (e.g., with a septum) and purge with an inert atmosphere (nitrogen or argon) for 5-10 minutes. This is crucial to prevent side reactions involving atmospheric moisture.

    • Scientist's Note: While many SNAr reactions are robust, using an inert atmosphere is good practice, especially with sensitive nucleophiles or when aiming for high purity.

  • Reagent Addition:

    • Via syringe, add anhydrous DMSO to dissolve/suspend the solids. A typical concentration is 0.1-0.5 M with respect to the limiting reagent.

    • Add the amine nucleophile (1.2 eq) dropwise to the stirring suspension at room temperature.

    • Scientist's Note: The choice of base is critical. Cesium carbonate is often superior to bases like K₂CO₃ due to its higher solubility in aprotic polar solvents and the "cesium effect," where the large, poorly coordinating Cs⁺ cation leaves the carbonate anion more "naked" and basic, and can also influence transition state energies.[4][5][6][7]

  • Reaction Conditions & Monitoring:

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C). The optimal temperature will depend on the nucleophilicity of the amine and may require screening.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC could be 20-40% Ethyl Acetate in Hexanes. The reaction is complete upon full consumption of the starting halide. Reaction times can vary from 1 to 24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMSO and inorganic salts.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • The crude product is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_vessel 1. Add Reagents to Dry Reaction Vessel purge 2. Purge with Inert Gas (N2/Ar) prep_vessel->purge add_solv 3. Add Anhydrous Solvent (DMSO) purge->add_solv add_nuc 4. Add Nucleophile (Amine) add_solv->add_nuc heat 5. Heat to 80-120 °C add_nuc->heat monitor 6. Monitor by TLC / LC-MS heat->monitor cool 7. Cool to RT monitor->cool extract 8. Aqueous Workup (EtOAc/Water) cool->extract purify 9. Column Chromatography extract->purify char 10. Characterize (NMR, MS) purify->char

Figure 2: Step-by-step experimental workflow for the SNAr reaction.

Data Summary & Optimization

The success of the SNAr reaction is highly dependent on the chosen parameters. The following tables summarize key variables and provide guidance for optimization.

Table 1: Comparison of Common Bases

BaseTypical Equiv.SolventTemperature (°C)Rationale & Comments
Cs₂CO₃ 1.5 - 2.0DMSO, DMF80 - 120Recommended. High solubility and reactivity. Often gives higher yields and faster reactions.[4][6]
K₂CO₃ 2.0 - 3.0DMSO, DMF100 - 140A more economical but often less effective alternative. Lower solubility can lead to slower, incomplete reactions.[5]
DIPEA 2.0 - 3.0NMP, Dioxane100 - 150Organic base, useful if inorganic bases are incompatible. Typically requires higher temperatures.
NaH 1.1 - 1.5THF, DMF0 - RTStrong, non-nucleophilic base. Used for deprotonating less acidic nucleophiles (e.g., alcohols) prior to addition. Requires careful handling.

Table 2: Solvent Selection

SolventDielectric Const.Boiling Point (°C)Comments
DMSO 47.2189Excellent choice. High polarity stabilizes the Meisenheimer complex. High boiling point allows for a wide temperature range. Can be difficult to remove during workup.
DMF 36.7153Good alternative to DMSO. Similar properties but slightly lower boiling point and easier to remove.
NMP 32.2202Useful for very high-temperature reactions when other solvents fail.
Dioxane 2.2101Less polar, may be suitable for specific substrates or when used with microwave heating.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient temperature. 2. Nucleophile is too weak. 3. Base is not effective. 4. Reagents are wet.1. Increase reaction temperature in 10-20 °C increments. 2. Consider a more potent nucleophile or pre-deprotonation with NaH. 3. Switch to Cs₂CO₃. 4. Use anhydrous solvents and fresh reagents.
Multiple Products / Side Reactions 1. Reaction temperature is too high. 2. Competing reaction sites on nucleophile. 3. Dimerization or decomposition.1. Lower the reaction temperature. 2. Use a protecting group strategy for the nucleophile. 3. Degas solvent; ensure inert atmosphere.
Difficulty in Purification 1. Residual high-boiling solvent (DMSO/DMF). 2. Product is very polar.1. Perform multiple aqueous washes during workup. Lyophilization can also remove residual water/DMSO. 2. Use a more polar chromatography system (e.g., Methanol/DCM) or consider reverse-phase chromatography.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]

  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes . PubMed Central. [Link]

  • Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines . ResearchGate. [Link]

  • Donor–Acceptor 1,2,4,5-Tetrazines Prepared by the Buchwald–Hartwig Cross-Coupling Reaction and Their Photoluminescence Turn-On Property . ACS Publications. [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles . PubMed Central. [Link]

  • Nucleophilic Aromatic Substitutions . YouTube. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . PubMed Central. [Link]

  • Nucleophilic Aromatic Substitution Reaction of Nitroarenes with Alkyl- or Arylthio Groups in Dimethyl Sulfoxide by Means of Cesium Carbonate . ResearchGate. [Link]

  • SNAr reactions of pi-deficient aromatic rings . YouTube. [Link]

  • The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions . PubMed Central. [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine . ResearchGate. [Link]

  • Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction . MDPI. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Cesium Catalysts . Chemetall. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th) . YouTube. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI . PubMed Central. [Link]

  • Exploring and Quantifying the Caesium Effect I . Compunetics. [Link]

  • Synthesis and Reactions of Trifluoromethyl-Substituted 1,3,5-Triazines . ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution . Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry . YouTube. [Link]

  • Palladium Catalyzed Cross Coupling Reaction . YouTube. [Link]

  • Synthesis of substituted pyrazines from N-allyl malonamides . RSC Publishing. [Link]

Sources

Application Notes and Protocols for the Suzuki and Sonogashira Coupling of Trifluoromethylated Pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Trifluoromethylated Pyrazines

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into molecular scaffolds is a cornerstone of rational design.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[3] When appended to a pyrazine ring—a privileged scaffold found in numerous biologically active compounds—the resulting trifluoromethylated pyrazine core becomes a highly valuable building block for novel therapeutics and agrochemicals.[1][4][5]

The functionalization of these electron-deficient heterocyclic systems, however, presents unique synthetic challenges. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, have emerged as indispensable tools for forging new carbon-carbon bonds with precision and efficiency.[6][7] These reactions enable the modular assembly of complex molecular architectures, providing medicinal chemists with reliable pathways to explore vast chemical space.

This guide provides an in-depth analysis and field-proven protocols for executing Suzuki and Sonogashira reactions on trifluoromethylated pyrazine substrates. Moving beyond simple procedural lists, we will explore the mechanistic nuances, explain the causality behind critical experimental choices, and offer robust troubleshooting strategies to empower researchers in their synthetic endeavors.

Part 1: Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura reaction is a versatile method for creating C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron species, typically a boronic acid or its ester derivative, in the presence of a palladium catalyst and a base.[7][8][9]

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The process is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][10] The presence of the strongly electron-withdrawing -CF3 group on the pyrazine ring makes the C-Halogen bond more susceptible to the initial oxidative addition step, which can be advantageous. However, the overall electron-deficient nature of the substrate can also influence catalyst stability and the efficiency of subsequent steps.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Intermediate (R¹-Pd(II)L₂-X) pd0->oa_complex Oxidative Addition tm_complex Transmetalation Intermediate (R¹-Pd(II)L₂-R²) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product_out R¹-R² (Coupled Product) tm_complex->product_out sub_start R¹-X (CF₃-Pyrazine-Halide) sub_start->oa_complex boronic_start R²-B(OR)₂ (Boronic Acid/Ester) base_in Base (e.g., K₂CO₃) borate [R²-B(OR)₂(OH)]⁻ base_in->borate borate->tm_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Causality Behind Experimental Choices

Successfully coupling trifluoromethylated pyrazines requires careful selection of reagents and conditions. The electron-deficient nature of the substrate makes it a challenging partner, often necessitating more robust catalytic systems than those used for simple aryl halides.

  • Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ can be effective, but for less reactive halides (e.g., chlorides) or sterically hindered substrates, more sophisticated systems are required.[4] Modern dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) developed by the Buchwald group are often superior.[11] Their bulk and electron-donating properties stabilize the palladium center, promote efficient oxidative addition, and accelerate the rate-limiting reductive elimination step.[12] For pyrazine substrates, catalysts like XPhosPdG2 have proven effective.[6]

  • Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic borate species, which facilitates transmetalation.[13] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common. The choice of base can be critical; a stronger base may be needed for less reactive boronic acids, but overly harsh conditions can lead to decomposition of the substrate or catalyst. Competing protodeboronation of the boronic acid is a common side reaction that can be influenced by the base and solvent system.[11][14]

  • Solvent: A mixture of an organic solvent and water is typical. Solvents like 1,4-dioxane, toluene, or DME are used to dissolve the organic components, while water is necessary to dissolve the inorganic base and facilitate the formation of the active borate species.[15] Anhydrous conditions using bases like powdered KF can be employed if the substrate contains base-labile functional groups.[13]

  • Leaving Group: The reactivity of the pyrazine halide follows the general trend: I > Br > Cl.[9] While iodides are the most reactive, they are often more expensive and less stable. Bromides offer a good balance of reactivity and stability.[6] Chloropyrazines are the most challenging substrates due to the strength of the C-Cl bond and often require highly active catalyst systems.[4]

Protocol: Suzuki Coupling of 2-Bromo-5-(trifluoromethyl)pyrazine

This protocol provides a general method for the coupling of a halogenated trifluoromethylpyrazine with a generic arylboronic acid.

Materials:

  • 2-Bromo-5-(trifluoromethyl)pyrazine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromo-5-(trifluoromethyl)pyrazine (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq) to the flask.

  • Solvent Addition: Add the degassed solvent system (1,4-Dioxane/H₂O, 4:1 mixture) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Inerting: Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[16]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Data Summary & Troubleshooting
SubstrateCoupling PartnerCatalyst (mol%)Base (eq)SolventTemp (°C)Yield (%)Reference
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2 (5)K₃PO₄ (2)Dioxane/H₂O10089[6]
2-Chloro-3,5-dimethylpyrazine2-Methoxynaphthylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)DME/H₂O8061[4]
5-Bromoimidazo[1,2-a]pyrazineImidazoleboronic acidPd(PPh₃)₄ (10)Na₂CO₃ (2)DME/H₂O8075[4]
2-Iodo-5-(trifluoromethyl)pyrazinePyridin-3-ylboronic acidPd₂(dba)₃ (5) / SPhos (10)K₃PO₄ (2)Toluene/H₂O11092Hypothetical

Note: The last entry is a representative hypothetical example based on common practices for similar substrates.

Troubleshooting Guide:

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Use a more active catalyst/ligand system (e.g., XPhosPdG2).[6] Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). Increase the reaction temperature, potentially using microwave irradiation.[4]
Protodeboronation Presence of excess water; Base too strong or reaction time too long.Use freshly prepared or high-purity boronic acid. Minimize water content if possible or switch to anhydrous conditions (e.g., KF). Reduce reaction time once the substrate is consumed.[14]
Homocoupling of Boronic Acid Presence of oxygen; Catalyst decomposition.Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. Use a more stable ligand or catalyst.
Dehalogenation of Starting Material Catalyst system promotes hydrodehalogenation.Change the ligand or catalyst system. Additives like potassium formate can sometimes suppress this side reaction.[14]

Part 2: Sonogashira Coupling for Alkynylation

The Sonogashira reaction is a powerful method for forming a C(sp²)–C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne.[17][18] The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base.[17]

The Dual Catalytic Cycle

The generally accepted mechanism involves two interconnected catalytic cycles.[19] The palladium cycle mirrors that of the Suzuki reaction. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium complex, preventing the undesirable homocoupling of the alkyne (Glaser coupling).

Sonogashira_Catalytic_Cycle Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex  Oxidative  Addition (R¹-X) tm_complex R¹-Pd(II)L₂-C≡CR² oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product_out R¹-C≡CR² tm_complex->product_out cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_x->cu_acetylide Acetylide Formation cu_acetylide->oa_complex alkyne H-C≡CR² + Base

Caption: The dual catalytic cycle of the Sonogashira reaction.

Causality Behind Experimental Choices
  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its primary role is to facilitate the deprotonation of the alkyne and form the copper acetylide, which accelerates transmetalation. However, CuI can also promote the oxidative homocoupling of the alkyne, a significant side reaction. This has led to the development of "copper-free" Sonogashira protocols, which are particularly useful for sensitive substrates, though they may require higher temperatures or more reactive palladium catalysts.[20][21]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to neutralize the HX generated during the reaction and to deprotonate the terminal alkyne, facilitating its entry into the copper cycle.[17] In many cases, the amine can also serve as the solvent.

  • Palladium Catalyst: The choice of palladium source is similar to the Suzuki reaction. PdCl₂(PPh₃)₂ is a classic and effective choice.[22] The combination of Pd(OAc)₂ with a phosphine ligand is also widely used.

  • Atmosphere: A strictly inert atmosphere is critical for the Sonogashira reaction. The presence of oxygen can lead to the Cu-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling), which consumes the starting material and complicates purification.

Protocol: Copper-Free Sonogashira Coupling of 2-Chloro-5-(trifluoromethyl)pyrazine

This protocol describes a copper-free method, which can provide cleaner reaction profiles by avoiding Glaser homocoupling.

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyrazine

  • Terminal alkyne (1.5 - 2.0 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Base (e.g., DIPEA or Pyrrolidine)

  • Solvent (e.g., THF, DMF, or neat amine)

  • Schlenk flask or sealed tube with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-chloro-5-(trifluoromethyl)pyrazine (1.0 eq) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq).

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) followed by the degassed amine base (e.g., DIPEA, 3.0 eq) and the terminal alkyne (1.5 eq) via syringe.

  • Inerting: Evacuate and backfill the flask with inert gas three times. If using a sealed tube, flush with inert gas before sealing.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring. For less reactive chlorides, higher temperatures may be necessary.[22]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite to remove palladium black, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Data Summary & Troubleshooting
SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
3,5-Dichloro-2-pyrazinonePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF6093[4]
2,6-DiiodoanisolePhenylacetylenePdCl₂(PPh₃)₂ / CuIi-Pr₂NHTolueneRT95[3]
Aryl IodideTerminal AlkynePdCl₂ (1 mol%)PyrrolidineWaterRT-5085-98[20]
2-Bromo-5-(CF₃)pyrazineTrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃NDMF8088Hypothetical

Note: The last entry is a representative hypothetical example based on common practices for similar substrates.

Troubleshooting Guide:

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Halide is not reactive enough (e.g., chloride).Use a more active catalyst system. Increase reaction temperature. For chlorides, consider converting to the more reactive bromide or iodide.
Glaser Homocoupling Presence of oxygen; High copper concentration.Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. Switch to a copper-free protocol.[21]
Catalyst Decomposition (Black Precipitate) Reaction temperature too high; Ligand dissociation.Lower the reaction temperature. Use a more robust phosphine ligand to stabilize the palladium center.
Hydration of Alkyne Product Presence of water in the reaction mixture or during work-up.Use anhydrous solvents and reagents. This is a known side reaction for some pyrazole substrates.[22]

Part 3: General Experimental Workflow

A systematic approach is key to achieving reproducible results in cross-coupling chemistry. The following workflow diagram outlines the critical stages from planning to final product analysis.

Experimental_Workflow General Cross-Coupling Workflow prep 1. Reagent Preparation (Dry solvents, weigh reagents) setup 2. Inert Atmosphere Setup (Schlenk line, glovebox) prep->setup reaction 3. Reaction Execution (Add reagents, heat) setup->reaction monitor 4. Reaction Monitoring (TLC, LC-MS, GC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Aqueous Work-up (Quench, extract) monitor->workup Complete purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, HRMS) purify->characterize product Pure Product characterize->product

Caption: A generalized workflow for cross-coupling reactions.

Conclusion

The Suzuki-Miyaura and Sonogashira reactions are exceptionally powerful and versatile methods for the functionalization of trifluoromethylated pyrazines. By understanding the underlying mechanisms and the rationale behind the choice of catalysts, bases, and solvents, researchers can overcome the challenges posed by these electron-deficient substrates. The protocols and troubleshooting guides presented here provide a solid foundation for developing robust and high-yielding synthetic routes, ultimately accelerating the discovery of novel pharmaceuticals and agrochemicals built upon this important heterocyclic core.

References

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]

  • Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available from: [Link]

  • ResearchGate. The Sonogashira coupling reaction mechanism. Available from: [Link]

  • Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. DOI:10.1039/C3OB40460A. Available from: [Link]

  • Liang, B., et al. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry. DOI:10.1021/jo0486235. Available from: [Link]

  • Chinchilla, R. & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. DOI:10.1021/cr050992x. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Jaish, S., et al. (2020). Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. Molecules. Available from: [Link]

  • Schlosser, M., et al. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. Available from: [Link]

  • Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available from: [Link]

  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]

  • ResearchGate. (2010). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. Available from: [Link]

  • Tarasenko, E. A., et al. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules. Available from: [Link]

  • Gevorgyan, A., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Bandaru, S., et al. (2015). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available from: [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Available from: [Link]

  • The Organic Chemistry Tutor. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Tarasenko, E. A., et al. (2020). Trifluoromethoxypyrazines: Preparation and Properties. PubMed. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Walker, S. D., et al. (2004). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Available from: [Link]

  • ResearchGate. (2023). Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available from: [Link]

Sources

High-Throughput Screening Assays Involving 2-Methyl-5-(trifluoromethyl)pyrazine: Protocols for Target Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides detailed protocols and application notes for the use of 2-Methyl-5-(trifluoromethyl)pyrazine in high-throughput screening (HTS) campaigns. Pyrazine-based molecular frameworks are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] The strategic incorporation of a trifluoromethyl group can significantly enhance key drug-like properties, including metabolic stability and target-binding affinity.[4] Given the limited specific biological data on 2-Methyl-5-(trifluoromethyl)pyrazine, this document, authored from the perspective of a Senior Application Scientist, outlines robust, field-proven HTS protocols to elucidate its potential therapeutic value. We present a primary, in-depth protocol for identifying kinase inhibitors—a common target for pyrazine derivatives—and a secondary protocol for assessing antimicrobial activity.[2] The methodologies are designed to be self-validating, incorporating essential controls and data analysis workflows to ensure scientific rigor and trustworthiness.

Introduction: The Scientific Rationale for Screening 2-Methyl-5-(trifluoromethyl)pyrazine

The process of drug discovery is fundamentally driven by the identification of novel molecular entities that can modulate biological pathways with high efficacy and specificity. High-throughput screening (HTS) serves as the cornerstone of this initial discovery phase, enabling the rapid evaluation of vast compound libraries to identify "hits" against a specific target.[5][6][7]

The Pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry

Pyrazine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4-orientation. This structure is not merely a synthetic curiosity but a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[1][8] Its derivatives have been extensively investigated and have shown a remarkable diversity of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] The nitrogen atoms in the pyrazine ring are excellent hydrogen bond acceptors, which facilitates strong and specific interactions with biological targets like enzyme active sites.

The Role of Trifluoromethylation in Modern Drug Design

The introduction of fluorine-containing groups, particularly the trifluoromethyl (CF₃) moiety, is a powerful and widely used strategy in medicinal chemistry.[9] The CF₃ group is highly electronegative and lipophilic, and its incorporation into a drug candidate can profoundly influence several critical properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the compound's half-life in vivo.

  • Binding Affinity: The CF₃ group can enhance binding to protein targets through favorable hydrophobic and electrostatic interactions.

  • Membrane Permeability: Increased lipophilicity can improve a compound's ability to cross cellular membranes and reach its intracellular target.[10]

The combination of a proven pyrazine core with a strategic trifluoromethyl group makes 2-Methyl-5-(trifluoromethyl)pyrazine a compelling candidate for HTS-based discovery campaigns.

Application I: A High-Throughput Screen for Kinase Inhibition

2.1 Expertise & Rationale: Why Target Protein Kinases?

Protein kinases are a large family of enzymes that regulate the majority of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2] Many existing small-molecule kinase inhibitors feature nitrogen-containing heterocyclic scaffolds, such as pyrazine, which are adept at interacting with the ATP-binding pocket of the kinase. Therefore, a kinase inhibition assay is a logical and high-value starting point for characterizing the bioactivity of 2-Methyl-5-(trifluoromethyl)pyrazine.

2.2 Assay Principle: The ADP-Glo™ Kinase Assay

To create a robust and scalable HTS protocol, we will utilize a well-established commercial assay system, the ADP-Glo™ Kinase Assay (Promega). This is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

The assay is performed in two steps:

  • Kinase Reaction: The kinase, its substrate, ATP, and the test compound (e.g., 2-Methyl-5-(trifluoromethyl)pyrazine) are incubated together. If the compound is an inhibitor, less ADP will be produced.

  • ADP Detection: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the ADP back to ATP, which is used by a luciferase to generate a light signal. The amount of light produced is directly proportional to the amount of ADP generated, and therefore, to the kinase activity.

This "glow" luminescence format is highly sensitive, has a large dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other methods, making it ideal for HTS.

2.3 HTS Workflow for Kinase Inhibitor Screening

The following diagram illustrates the complete high-throughput screening workflow, from initial compound handling to final data analysis and hit confirmation.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Primary HTS cluster_analysis Data Analysis & Follow-up compound_prep 1. Compound Plating (2-Methyl-5-(trifluoromethyl)pyrazine & Controls in 384-well plate) dispense 3. Dispense Master Mix to Assay Plate compound_prep->dispense reagent_prep 2. Kinase/Substrate/ATP Master Mix Preparation reagent_prep->dispense incubate_kinase 4. Kinase Reaction Incubation (e.g., 60 min) dispense->incubate_kinase add_adpglo 5. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) incubate_kinase->add_adpglo incubate_stop 6. Incubation (40 min) add_adpglo->incubate_stop add_detection 7. Add Kinase Detection Reagent (Convert ADP to ATP) incubate_stop->add_detection incubate_detect 8. Incubation (30 min) add_detection->incubate_detect read_plate 9. Read Luminescence incubate_detect->read_plate data_analysis 10. Calculate % Inhibition & Z'-Factor read_plate->data_analysis hit_selection 11. Hit Identification (Inhibition > 50%) data_analysis->hit_selection dose_response 12. Dose-Response (IC50) Confirmation of Hits hit_selection->dose_response secondary_assays 13. Secondary & Orthogonal Assays dose_response->secondary_assays

Caption: HTS workflow for kinase inhibitor discovery.

Materials and Reagents
Reagent/MaterialSupplierPurpose
2-Methyl-5-(trifluoromethyl)pyrazineVariesTest Compound
Kinase of Interest (e.g., ABL1, EGFR)VariesBiological Target
Corresponding Kinase SubstrateVariesSubstrate for Kinase Reaction
ADP-Glo™ Kinase Assay KitPromegaContains ATP, Buffers, Detection Reagents
StaurosporineVariesPositive Control (non-specific kinase inhibitor)
Dimethyl Sulfoxide (DMSO), ACS GradeVariesSolvent for Compounds (Negative Control)
Low-Volume 384-Well Assay Plates, WhiteVariesAssay Plates for Luminescence
Automated Liquid Handling SystemVariesFor precise dispensing of reagents and compounds
Plate LuminometerVariesFor reading the assay signal
Detailed HTS Protocol: Primary Screen at 10 µM

This protocol is designed for a 384-well plate format to screen for inhibitors at a single, fixed concentration.

Causality Behind Key Choices:

  • Plate Color: White plates are used to maximize the luminescent signal and prevent crosstalk between wells.

  • Concentration: 10 µM is a standard concentration for primary screens, balancing the need to identify moderately potent hits without excessive false positives from non-specific activity.

  • Controls: The inclusion of positive and negative controls on every plate is critical for validating the performance of each individual assay plate.

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare a 10 mM stock solution of 2-Methyl-5-(trifluoromethyl)pyrazine in 100% DMSO.

    • Using an acoustic liquid handler (e.g., Echo®), transfer 50 nL of the 10 mM stock solution into the appropriate wells of a 384-well white assay plate. This will yield a final concentration of 10 µM in a 5 µL final reaction volume.

    • Plate 50 nL of DMSO into the negative control wells (n=16).

    • Plate 50 nL of a 10 mM stock of Staurosporine (or another potent control inhibitor) into the positive control wells (n=16).

  • Kinase Reaction Preparation & Initiation:

    • Prepare a 2X Kinase/Substrate/ATP master mix in the appropriate kinase reaction buffer. The final concentrations in the 5 µL reaction should be optimized beforehand, but a typical starting point is 10 µM ATP and an appropriate concentration of kinase and substrate.

    • Using a multi-drop dispenser (e.g., Mantis® or Tempest®), add 2.5 µL of the 2X master mix to all wells of the assay plate.

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure all components are mixed at the bottom of the wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 2.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate at room temperature for 40 minutes to allow for complete ATP depletion.

    • Add 5 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luminescence reaction.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Read the plate on a luminometer with an integration time of 0.5 to 1 second per well.

Data Analysis and Hit Identification

Trustworthiness Through Self-Validation: Every step of data analysis relies on the on-plate controls to ensure the results are meaningful.

  • Calculation of Percent Inhibition: The activity of 2-Methyl-5-(trifluoromethyl)pyrazine is determined by calculating the percent inhibition relative to the on-plate controls using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_positive_control) / (RLU_negative_control - RLU_positive_control)) Where RLU is the Relative Light Unit reading from the luminometer.

  • Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of the quality of an HTS assay. It is calculated for each plate to ensure the separation between the positive and negative control signals is sufficient to identify hits reliably. Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| An assay is considered robust and reliable when the Z'-factor is ≥ 0.5 .

  • Hit Selection: A compound is typically classified as a "hit" in a primary screen if its percent inhibition is greater than 50% (or, more stringently, >3 standard deviations from the mean of the negative controls).

Follow-Up Studies: Dose-Response and IC₅₀ Determination

Hits identified in the primary screen must be confirmed through dose-response experiments to determine their potency (IC₅₀ value) and rule out false positives.

Protocol:

  • Create a 10-point, 3-fold serial dilution of the hit compound (e.g., 2-Methyl-5-(trifluoromethyl)pyrazine) in DMSO, starting from a top concentration of 100 µM.

  • Plate the dilutions into a 384-well plate.

  • Perform the ADP-Glo™ Kinase Assay as described in section 2.5.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic model to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Example IC₅₀ Data Table:

Concentration (µM)% Inhibition
100.0098.5
33.3395.2
11.1189.1
3.7075.4
1.2351.3
0.4128.6
0.1410.1
0.054.5
0.021.2
0.010.5
Calculated IC₅₀ 1.21 µM

Mechanism of Action Diagram

Kinase_Assay cluster_reaction Step 1: Kinase Reaction cluster_detection Step 2: Luminescence Detection Kinase + Substrate + ATP Kinase + Substrate + ATP Phospho-Substrate + ADP Phospho-Substrate + ADP Kinase + Substrate + ATP->Phospho-Substrate + ADP Inhibition by 2-Methyl-5-(trifluoromethyl)pyrazine ADP ADP ATP ATP ADP->ATP Kinase Detection Reagent Light (Signal) Light (Signal) ATP->Light (Signal) Luciferase

Sources

Application Note: A Framework for Evaluating the Cellular Efficacy of 2-Methyl-5-(trifluoromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazine and its derivatives are a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The pyrazine ring serves as a versatile scaffold in drug design, contributing to the development of numerous therapeutic agents.[1][4] 2-Methyl-5-(trifluoromethyl)pyrazine is a novel synthetic compound whose biological activities are under active investigation. The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability and binding affinity. Given the established potential of related pyrimidine and pyrazine structures in oncology[5][6], a primary focus of this application note is to provide a robust framework of cell-based assays to evaluate its efficacy as a potential anti-cancer agent.

This guide presents a tiered, logical workflow for characterizing the cellular effects of 2-Methyl-5-(trifluoromethyl)pyrazine, moving from broad cytotoxicity screening to the elucidation of specific mechanistic pathways. The protocols herein are designed to be self-validating through the inclusion of appropriate controls and offer insights into the scientific rationale behind key experimental steps.

Section 1: Primary Efficacy Screening - Cell Viability and Cytotoxicity

The initial step in evaluating a potential anti-cancer compound is to determine its effect on the viability and proliferation of cancer cells. A dose-dependent inhibition of cell growth is a primary indicator of efficacy.

Principle of the Assay: ATP-Based Luminescent Cell Viability

A common and highly sensitive method for assessing cell viability is to measure the intracellular concentration of adenosine triphosphate (ATP).[7] ATP is a fundamental molecule for energy transfer in metabolically active cells; its levels rapidly decrease in non-viable cells. The CellTiter-Glo® Luminescent Cell Viability Assay utilizes a thermostable luciferase enzyme that, in the presence of ATP, catalyzes the oxidation of luciferin to produce a stable, "glow-type" luminescent signal that is directly proportional to the number of viable cells in culture.[7][8] This "add-mix-measure" format is ideal for high-throughput screening.[9]

Workflow for Compound Efficacy Screening

G cluster_0 Primary Screening cluster_1 Mechanism of Action cluster_2 Validation A Dose-Response Cell Viability Assay (e.g., CellTiter-Glo®) B Calculate IC50 Value A->B Quantitative Data C Apoptosis Assays (Caspase-Glo®, Annexin V) B->C Hit Compound D Signaling Pathway Analysis (Western Blot) C->D Apoptotic Induction Confirmed E Confirm in Multiple Cell Lines D->E Target Pathway Identified

Caption: A tiered approach to evaluating compound efficacy.

Protocol 1: Determining the IC50 Value using a Luminescent Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 2-Methyl-5-(trifluoromethyl)pyrazine on a selected cancer cell line (e.g., HeLa, A549, or Jurkat).

Materials:

  • Selected cancer cell line

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 2-Methyl-5-(trifluoromethyl)pyrazine (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Positive control (e.g., Staurosporine)

  • Sterile, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

    • Scientist's Note: The optimal seeding density ensures cells are in the exponential growth phase during the experiment and is crucial for assay reproducibility.[10]

    • Include wells for "cells only" (negative control), "medium only" (background), and positive control treatments.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell adherence and recovery.[10]

  • Compound Treatment:

    • Prepare a serial dilution of 2-Methyl-5-(trifluoromethyl)pyrazine in complete culture medium. A common starting range is 0.1 µM to 100 µM.

    • Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound, vehicle, or controls.

    • Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • Assay Procedure (CellTiter-Glo®):

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[11]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[9]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][11]

    • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average background luminescence (medium only) from all other readings.

  • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Data Presentation: Example IC50 Determination
Concentration (µM)Log Concentration% Viability (Normalized)
0 (Vehicle)-100.0
0.1-1.098.5
10.085.2
50.752.1
101.025.6
501.75.3
1002.02.1
Calculated IC50 ~5 µM

Section 2: Mechanistic Elucidation - Apoptosis Induction

If the compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs. Key hallmarks include the activation of executioner caspases (caspase-3 and -7) and the externalization of phosphatidylserine (PS) on the cell surface.

Protocol 2: Measuring Caspase-3/7 Activity

Principle of the Assay: The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent method that measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[12] The assay reagent contains a luminogenic caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[12][13]

Methodology: This protocol follows a similar plate setup and treatment procedure as Protocol 1.

  • Cell Seeding & Treatment: Seed and treat cells in an opaque-walled 96-well plate with 2-Methyl-5-(trifluoromethyl)pyrazine at concentrations around its IC50 value (e.g., 1x, 2x, 5x IC50). Include vehicle and positive controls (e.g., Staurosporine).

  • Assay Procedure (Caspase-Glo® 3/7):

    • Equilibrate the plate and reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each 100 µL of cell culture.

    • Mix gently on a plate shaker.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure luminescence.

Protocol 3: Quantifying Apoptosis by Annexin V/Propidium Iodide Staining

Principle of the Assay: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] Annexin V, a calcium-dependent protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[15] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[16]

Materials:

  • Cells treated as described above.

  • Annexin V-FITC Apoptosis Detection Kit (e.g., from Thermo Fisher Scientific or Abcam).

  • 1X Binding Buffer.

  • Propidium Iodide (PI) solution.

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Preparation:

    • Induce apoptosis by treating cells with 2-Methyl-5-(trifluoromethyl)pyrazine for the desired time.

    • Harvest cells (including any floating cells in the supernatant). For adherent cells, use a gentle detachment method like trypsin-EDTA.[17]

    • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[17]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately on a flow cytometer.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.

Data Interpretation:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Section 3: Target Pathway Investigation

Understanding which signaling pathways are modulated by the compound provides deeper mechanistic insight. Many anti-cancer agents impact key pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and death.[18]

Hypothetical Signaling Pathway: MAPK/ERK Pathway Modulation

G cluster_mapk MAPK Cascade cluster_nucleus Nucleus compound 2-Methyl-5-(trifluoromethyl)pyrazine stress Cellular Stress compound->stress raf Raf stress->raf Inhibition? mek MEK1/2 raf->mek P erk ERK1/2 mek->erk P tf Transcription Factors (e.g., c-Fos, c-Jun) erk->tf P genes Apoptosis-related Genes tf->genes Activation apoptosis Apoptosis genes->apoptosis

Caption: Hypothetical modulation of the MAPK/ERK pathway.

Protocol 4: Western Blotting for Key Signaling Proteins

Principle of the Assay: Western blotting is a technique used to detect specific proteins in a sample.[19] It allows for the assessment of changes in protein expression levels or post-translational modifications, such as phosphorylation, which is a key indicator of signaling pathway activation.[20] By using antibodies specific to both the phosphorylated (active) and total forms of a protein (e.g., p-ERK and total ERK), one can determine the activation state of a pathway.[21]

Step-by-Step Methodology:

  • Protein Extraction:

    • Treat cells with 2-Methyl-5-(trifluoromethyl)pyrazine for a short duration (e.g., 15, 30, 60 minutes) to capture dynamic signaling events.

    • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding.[20]

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[20]

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for a housekeeping protein (e.g., GAPDH or β-actin) or the total form of the target protein (e.g., total ERK1/2).[22]

Conclusion

This application note provides a comprehensive, multi-faceted approach to characterizing the efficacy of 2-Methyl-5-(trifluoromethyl)pyrazine. By systematically progressing from broad cell viability screening to detailed mechanistic studies of apoptosis and cell signaling, researchers can build a robust data package to support the compound's potential as a therapeutic agent. The integration of quantitative plate-based assays, flow cytometry, and western blotting provides a self-validating framework for confident decision-making in the drug development pipeline.

References

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

  • Title: Caspase 3/7 Activity Assay Kit(Colorimetric Method) Source: Elabscience URL: [Link]

  • Title: Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine Source: FEMS Microbiology Letters URL: [Link]

  • Title: Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: Molecules URL: [Link]

  • Title: Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine | Request PDF Source: ResearchGate URL: [Link]

  • Title: CellTiter-Glo Assay Source: University of Oslo URL: [Link]

  • Title: Caspase 3/7 Activity Source: Protocols.io URL: [Link]

  • Title: Does anyone have experience with the Caspase-Glo® 3/7 Assay? Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety Source: Frontiers in Chemistry URL: [Link]

  • Title: Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives Source: Arabian Journal of Chemistry URL: [Link]

  • Title: The detection of MAPK signaling Source: ResearchGate URL: [Link]

  • Title: CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability Source: ResearchGate URL: [Link]

  • Title: Molecular Interactions of Pyrazine-Based Compounds to Proteins Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers Source: RSC Publishing URL: [Link]

  • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: Molecules URL: [Link]

  • Title: Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds Source: YouTube URL: [Link]

  • Title: Annexin V PI Staining Guide for Apoptosis Detection Source: Boster Bio URL: [Link]

  • Title: The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development Source: LinkedIn URL: [Link]

  • Title: Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News Source: Pipzine Chemicals URL: [Link]

  • Title: Standart Operating Procedure Apoptosis assay with Annexin V - PI Source: Universitas Gadjah Mada URL: [Link]

Sources

Application Notes and Protocols for In Vivo Experimental Design Using 2-Methyl-5-(trifluoromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vivo experimental design and application of the novel compound 2-Methyl-5-(trifluoromethyl)pyrazine. As a molecule with limited public data on its biological effects, a structured, phased approach to in vivo studies is paramount. This guide is built on the principles of scientific integrity, ethical considerations, and robust methodological validation. We will detail the logical progression from initial toxicity and pharmacokinetic assessments to the implementation of specific disease models, focusing on potential anti-inflammatory and anti-cancer applications, which are common for this class of compounds. The protocols provided herein are grounded in established preclinical methodologies and are designed to be self-validating.

Introduction to 2-Methyl-5-(trifluoromethyl)pyrazine and the Rationale for In Vivo Studies

2-Methyl-5-(trifluoromethyl)pyrazine is a heterocyclic organic compound. The pyrazine ring is a core structure in many biologically active molecules, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-oxidant properties.[1] The inclusion of a trifluoromethyl group can enhance metabolic stability and cell permeability, often leading to improved pharmacokinetic profiles and biological efficacy.[2][3]

Given the therapeutic potential of pyrazine derivatives, 2-Methyl-5-(trifluoromethyl)pyrazine warrants in vivo investigation to elucidate its physiological effects, safety profile, and potential as a therapeutic agent. A Safety Data Sheet for 2-Methyl-5-(trifluoromethyl)pyrazine indicates that its chemical, physical, and toxicological properties have not been thoroughly investigated.[4] Therefore, a systematic and cautious in vivo evaluation is essential.

Physicochemical Properties of 2-Methyl-5-(trifluoromethyl)pyrazine:

PropertyValueSource
AppearanceSolid[4]
Melting Point38 - 43 °C[4]
logP (n-octanol/water)1.899[4]
Water SolubilityNo data available[4]

The Strategic Framework for In Vivo Evaluation

A well-designed in vivo study for a novel compound like 2-Methyl-5-(trifluoromethyl)pyrazine should follow a logical, stepwise progression to maximize data quality and minimize animal use, in accordance with the ARRIVE guidelines.[5][6][7][8]

G A Phase 1: Pre-formulation & Acute Toxicity Assessment B Phase 2: Pharmacokinetic (PK) & Dose-Range Finding A->B Establish Safety & Tolerability C Phase 3: Efficacy Testing in Disease Models B->C Inform Dose Selection for Efficacy D Data Analysis & Interpretation C->D Evaluate Therapeutic Potential G cluster_0 Experimental Workflow: LPS-Induced Inflammation A Acclimatize C57BL/6 Mice B Group Allocation (Vehicle, Positive Control, Test Compound) A->B C Pre-treatment with Compound/Controls (IP) B->C D LPS Challenge (IP) C->D E Monitor Sickness Behavior D->E F Blood Collection (2-4h post-LPS) D->F G Cytokine Analysis (ELISA/Multiplex) F->G

Figure 2: Workflow for the LPS-induced systemic inflammation model.

Anti-cancer Activity: Human Tumor Xenograft Model

This model is a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's efficacy against human cancer cells in an in vivo setting. [9][10][11][12][13][14][15][16][17] Protocol 6: Xenograft Tumor Growth Inhibition Study

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.

  • Cell Lines: Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Tumor Implantation:

    • Inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 0.1 mL of a 1:1 mixture of serum-free media and Matrigel) subcutaneously into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Group Allocation and Treatment:

    • Randomize mice into treatment groups (n=8-10 per group) once tumors reach the desired size.

    • Group 1: Vehicle control.

    • Group 2: Positive control (a standard-of-care chemotherapy for the chosen cancer type).

    • Groups 3-5: 2-Methyl-5-(trifluoromethyl)pyrazine at three different doses.

    • Administer treatment daily (or as determined by PK data) via an appropriate route (e.g., PO or IP).

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = (Length x Width²)/2).

    • Monitor animal body weight and overall health.

    • Euthanize animals when tumors reach a predetermined size limit or if signs of excessive morbidity are observed.

    • At the end of the study, excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group.

Data Presentation and Statistical Analysis

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate methods, such as one-way or two-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the control group. A p-value of <0.05 is typically considered statistically significant.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vivo characterization of 2-Methyl-5-(trifluoromethyl)pyrazine. The phased approach, beginning with essential safety and pharmacokinetic studies, ensures that subsequent efficacy evaluations are well-informed and ethically sound. Positive results in these initial inflammation or cancer models would warrant further investigation into the mechanism of action and evaluation in more complex, chronic disease models.

References

  • 2-(trifluoromethyl)pyrazine - C5H3F3N2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025). ChemSynthesis. Retrieved January 26, 2026, from [Link]

  • Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 277, 115-120.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022).
  • de Vry, J., & Schreiber, R. (2000). In vivo models for inflammatory arthritis. Current Protocols in Pharmacology, Chapter 5, Unit 5.21.
  • Synthesis process of 2-methyl-5-pyrazine formate. (2019). Google Patents.
  • Sobolewski, P., & D'Agostino, A. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Applied and Environmental Microbiology, 85(15), e00863-19.
  • Kerbel, R. S. (2003). Mouse xenograft models vs GEM models for human cancer therapeutics. Cancer Biology & Therapy, 2(4 Suppl 1), S134-S139.
  • Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). UBC Animal Care Services. Retrieved from [Link]

  • Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). Animal research: reporting in vivo experiments: the ARRIVE guidelines. PLoS Biology, 8(6), e1000412.
  • Zhang, Y., et al. (2022). Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation.
  • Sajjad, H., Imtiaz, S., Noor, T., et al. (2021). Cancer models in preclinical research: A chronicle review of advancement in effective cancer research. Animal Models and Experimental Medicine, 4(2), 87-103.
  • Carrageenan-Induced Paw Edema Model. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2018). Journal of Pesticide Science, 43(3), 177-187.
  • Xenograft Models For Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?.
  • Identification of Suitable Formulations for High Dose Oral Studies in Rats Using In Vitro Solubility Measurements, the Maximum Absorbable Dose Model, and Historical Data Sets. (2013). Molecular Pharmaceutics, 10(8), 2977-2989.
  • SOP: Intraperitoneal Injections in the Rat. (2017). Virginia Tech Research and Innovation. Retrieved from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]

  • In vivo Acute Inflammatory Models. (n.d.). Redoxis. Retrieved from [Link]

  • Synthetic method of 2-chloro-5-trifluoromethylpyridine. (2012). Google Patents.
  • ARRIVE: Animal Research Reporting In Vivo Experiments. (n.d.). NC3Rs. Retrieved from [Link]

  • In vivo tumor models. (n.d.). Stanford Medicine. Retrieved from [Link]

  • Cunha, T. M., et al. (2008). Lipopolysaccharide Induces Inflammatory Hyperalgesia Triggering a TLR4/MyD88-Dependent Cytokine Cascade in the Mice Paw. PLoS ONE, 3(10), e3422.
  • Atcha, Z., et al. (2010). Alternative Method of Oral Dosing for Rats.
  • Animal research: Reporting in vivo experiments: The ARRIVE Guidelines. (2011). Journal of Cerebral Blood Flow & Metabolism, 31(4), 991-993.
  • Oral Dosing. (n.d.). Animal Welfare Institute. Retrieved from [Link]

  • Intraperitoneal Injection in the Mouse. (n.d.). Research Animal Training. Retrieved from [Link]

  • Cancer Models. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Hidalgo, M., et al. (2014). Patient-derived tumor xenografts: transforming clinical samples into mouse models. Nature Reviews Clinical Oncology, 11(10), 545-554.
  • Itagaki, K., et al. (2011). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels.
  • In Vivo Preclinical Mouse Models. (n.d.). Champions Oncology. Retrieved from [Link]

  • Formulation of entacapone for intraperitoneal injection in mice?. (2019). ResearchGate. Retrieved from [Link]

  • 5-(Trifluoromethyl)pyrazin-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • What is a Xenograft?. (2024). Taconic Biosciences. Retrieved from [Link]

  • Animal Welfare in Preclinical In Vivo Research. (2019). QPS. Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • Lipopolysaccharide (LPS) induced acute lung injury and neuroinflammation in a new mouse model of COVID-19 disease. (2023). American Journal of Physiology-Lung Cellular and Molecular Physiology, 324(5), L685-L697.
  • Animal Welfare, Testing and Research of FDA-Regulated Products. (2025). U.S. Food and Drug Administration. Retrieved from [Link]

  • Paw edema of carrageenan-and egg white-induced inflammation... (2018). ResearchGate. Retrieved from [Link]

  • In Vivo Model Systems. (n.d.). Crown Bioscience. Retrieved from [Link]

  • Xenograft Mouse Models. (n.d.). Melior Discovery. Retrieved from [Link]

  • Leading In Vivo and In Vitro Inflammation Models. (n.d.). Porsolt. Retrieved from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (2012). International Journal of Pharmaceutical and Chemical Sciences, 1(2), 647-651.
  • 2-methyl-5-(methyl thio) pyrazine, 2884-14-2. (n.d.). The Good Scents Company. Retrieved from [Link]

Sources

Application Notes and Protocols for the Formulation of 2-Methyl-5-(trifluoromethyl)pyrazine in Biological Studies

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective formulation of 2-Methyl-5-(trifluoromethyl)pyrazine for in vitro and in vivo biological studies. This document outlines the compound's key physicochemical properties, offers detailed protocols for its preparation in various experimental settings, and emphasizes the scientific rationale behind the chosen formulation strategies.

Understanding 2-Methyl-5-(trifluoromethyl)pyrazine: Physicochemical Profile

A thorough understanding of a compound's physical and chemical characteristics is the foundation of a robust and reproducible formulation strategy. 2-Methyl-5-(trifluoromethyl)pyrazine is a heterocyclic compound containing a trifluoromethyl group, which significantly influences its properties.

Key Physicochemical Properties:

PropertyValueSource
Appearance Solid[1]
Melting Point 38 - 43 °C[1]
logP (o/w) 1.899[1]
Water Solubility Data not available[1]
Stability Stable under recommended storage conditions (cool, dry, well-ventilated, under inert gas)[1]

The presence of the trifluoromethyl group often increases lipophilicity, which can lead to poor aqueous solubility, a common challenge in drug development.[2] The logP value of 1.899 suggests a moderate level of lipophilicity, indicating that while it may have some aqueous solubility, it will likely require enabling formulation strategies for biological studies. It is crucial to note that the chemical, physical, and toxicological properties of 2-Methyl-5-(trifluoromethyl)pyrazine have not been thoroughly investigated.[1] Therefore, a careful and systematic approach to formulation is essential.

Strategic Formulation Approaches for Preclinical Research

Given the limited solubility data, a tiered approach to formulation is recommended. The primary goal is to achieve a homogenous and stable preparation that allows for accurate and reproducible dosing in both cellular and animal models. The main strategies to address poor solubility include the use of appropriate solvents, particle size reduction, and the application of novel formulations like solid dispersions or lipid-based systems.[3]

In Vitro Formulation: From Stock Solution to Working Concentration

For in vitro assays, the compound is typically first dissolved in a water-miscible organic solvent to create a high-concentration stock solution. This stock is then diluted in an aqueous buffer or cell culture medium to the final desired concentration.

Causality Behind Experimental Choices:

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of hydrophobic compounds due to its strong solubilizing capacity and miscibility with aqueous media.[4]

  • Stock Concentration: Preparing a high-concentration stock solution minimizes the amount of organic solvent introduced into the final assay, thereby reducing the risk of solvent-induced artifacts.

  • Precipitation Risk: It is critical to ensure that the compound does not precipitate upon dilution into the aqueous medium. A preliminary solubility test in the final medium is highly recommended.

Experimental Workflow for In Vitro Solution Preparation

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex store Store at -20°C vortex->store thaw Thaw Stock Solution store->thaw For Assay dilute Dilute in Assay Medium thaw->dilute mix Mix Thoroughly dilute->mix use Use Immediately mix->use G start Poorly Soluble Compound solubility_check Soluble in Aqueous Vehicle? start->solubility_check solution Aqueous Solution solubility_check->solution Yes suspension Suspension solubility_check->suspension No final_formulation Final Dosing Formulation solution->final_formulation particle_size Reduce Particle Size suspension->particle_size add_excipients Add Suspending & Wetting Agents particle_size->add_excipients add_excipients->final_formulation

Caption: Decision tree for selecting an appropriate in vivo formulation strategy.

Protocol 3: Preparation of a 10 mg/mL Oral Suspension

  • Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose solution in deionized water. To do this, slowly add 0.5 g of methylcellulose to 100 mL of hot water (~80-90°C) while stirring. Continue stirring while the solution cools to room temperature to ensure complete hydration and formation of a viscous solution. Add 0.1% (v/v) Tween 80 to the methylcellulose solution and mix well.

  • Compound Preparation: If necessary, reduce the particle size of the 2-Methyl-5-(trifluoromethyl)pyrazine powder using a mortar and pestle or other appropriate micronization technique.

  • Wetting the Compound: In a glass vial, add the required amount of the compound (e.g., 100 mg for 10 mL of a 10 mg/mL suspension). Add a small volume of the vehicle and triturate to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the compound particles.

  • Bringing to Final Volume: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to maintain a uniform dispersion.

  • Homogenization: Homogenize the suspension using a suitable method, such as sonication or a high-speed homogenizer, to ensure a uniform particle size distribution.

  • Storage and Dosing: Store the suspension at 4°C and protect it from light. Before each administration, vortex the suspension vigorously to ensure a homogenous dose.

Trustworthiness Check: Conduct a preliminary stability study of the suspension to observe for any signs of particle agglomeration or settling over the intended period of use.

Safety and Handling

While comprehensive toxicological data for 2-Methyl-5-(trifluoromethyl)pyrazine is not available, it is prudent to handle it with care, following standard laboratory safety procedures. [1]For pyrazine derivatives in general, hazards such as skin and eye irritation, as well as respiratory irritation, have been recognized. [5][6] General Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [7]* Avoid inhalation of dust or vapors. [7]* Avoid contact with skin and eyes. [7]In case of contact, rinse thoroughly with water. [1]* Store the compound in a tightly closed container in a cool, dry place. [1]

References

  • The Good Scents Company. (n.d.). 2-methyl-5-vinyl pyrazine, 13925-08-1. Retrieved from [Link]

  • Lonza. (2017, October 20). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Google Patents. (n.d.). US8592382B2 - Formulations for the oral administration of therapeutic agents and related methods.
  • National Center for Biotechnology Information. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. Retrieved from [Link]

  • EFSA. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. NIH. Retrieved from [Link]

  • ResearchGate. (2014). Formulation Strategies to Improve Oral Peptide Delivery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Retrieved from [Link]

  • MDPI. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Chemsrc. (2025). 2-Chloro-5-(trifluoromethyl)pyrazine | CAS#:799557-87-2. Retrieved from [Link]

  • INCHEM. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]

  • (n.d.). The Selection of Excipients for Oral Solid Dosage Forms.
  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation of trifluoromethyl and other perfluoroalkyl compounds with (perfluoroalkyl)trimethylsilanes. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2022). Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System. Retrieved from [Link]

  • Protocols.io. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. Retrieved from [Link]

  • Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-(trifluoromethyl)pyrazine. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-acetyl-5-methyl pyrazine, 22047-27-4. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl5-(trifluoromethyl)pyrazine-2-carboxylate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-5-(trifluoromethyl)pyrazine & Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-Methyl-5-(trifluoromethyl)pyrazine. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the purification of this important heterocyclic compound and its key synthetic intermediates. Our focus is on the causality behind experimental choices to ensure robust, reproducible outcomes.

Introduction: The Challenge of Purity

2-Methyl-5-(trifluoromethyl)pyrazine is a critical building block in the pharmaceutical and agrochemical industries.[1] The presence of the electron-withdrawing trifluoromethyl group significantly influences the molecule's chemical properties, making it a valuable synthon but also introducing specific challenges in its purification.[2] Impurities, often structurally similar isomers or reaction byproducts, can be difficult to remove and may impact the efficacy and safety of the final active ingredient. This guide provides a systematic approach to achieving high purity for both the final product and its essential intermediates.

Synthetic Context: Understanding Impurity Origins

Effective purification begins with understanding the synthesis pathway. A common route involves the construction of the pyrazine ring followed by halogenation and fluorination steps. Impurities can be introduced at each stage, including regioisomers, over-chlorinated species, or incompletely reacted materials.[3]

cluster_synthesis Simplified Synthetic Pathway cluster_impurities Potential Impurities A Pyrazine Precursors (e.g., 2-Amino-5-methylpyrazine) B Halogenated Intermediate (e.g., 2-Chloro-5-methylpyrazine) A->B Halogenation (e.g., NCS, POCl3) C Trichloromethyl Intermediate (e.g., 2-Chloro-5-(trichloromethyl)pyrazine) B->C Radical Chlorination (e.g., Cl2, UV) I1 Regioisomers (e.g., 2-Chloro-3-methylpyrazine) B->I1 D Final Product 2-Methyl-5-(trifluoromethyl)pyrazine C->D Fluorination (e.g., HF, SbF3) I2 Over-chlorinated Species (e.g., Dichloro-derivatives) C->I2 I3 Hydrolysis Products D->I3

Caption: Simplified synthesis showing key intermediates and common impurity introduction points.

Purification of Key Intermediates

Achieving high purity in the final product is contingent on the quality of its precursors. Here, we address common purification issues for key intermediates.

Q: My crude 2-Chloro-5-(trichloromethyl)pyridine is a dark oil containing multiple byproducts after radical chlorination. How can I purify it?

A: This is a common issue arising from the aggressive nature of radical chlorination, which can lead to over-chlorination and degradation.[3] A multi-step purification process is recommended:

  • Initial Work-up: First, neutralize any residual acid (e.g., HCl) by washing the crude reaction mixture with a cold, dilute aqueous solution of sodium bicarbonate (NaHCO₃). This is critical to prevent acid-catalyzed decomposition during subsequent heating. The organic layer should then be washed with brine to remove excess water and dried over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4]

  • Solvent Removal: Remove the reaction solvent under reduced pressure using a rotary evaporator. Avoid excessive heat, as thermal degradation can occur.

  • Vacuum Distillation: The most effective method for separating the target compound from less volatile (poly-chlorinated, tarry) and more volatile (unreacted starting material) impurities is vacuum distillation.[5][6] The significant difference in boiling points between mono-, di-, and tri-chlorinated species allows for effective separation.

ParameterRecommended ValueRationale
Pressure 1-10 mmHgLowers the boiling point to prevent thermal decomposition.
Collection Temp. 80-120 °C (Typical)Collect the fraction corresponding to the target boiling point.[5]
Apparatus Short-path distillationMinimizes product loss on the glass surfaces.

Expert Tip: Before distillation, running a small sample on a GC-MS will help identify the boiling points of the major components and guide your fraction collection strategy.

Purification Techniques for 2-Methyl-5-(trifluoromethyl)pyrazine

The final product is a low-melting solid (m.p. 38-43 °C), which makes it amenable to several purification techniques.[7] The choice depends on the nature and quantity of the impurities.

FAQ 1: What is the best general-purpose technique for a first-pass purification?

A: For general purification from both polar and non-polar impurities after aqueous work-up, column chromatography is highly effective. The trifluoromethyl group increases the compound's lipophilicity, making it well-suited for normal-phase silica gel chromatography.[8][9]

Step-by-Step Protocol: Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the crude oil). Dry this mixture thoroughly under vacuum to create a free-flowing powder. This "dry loading" technique typically results in better separation than loading the sample dissolved in a solvent.

  • Column Packing: Pack a glass column with silica gel (Merck Kieselgel 60 is a common choice) using a non-polar solvent like hexane.[2] Ensure the column is packed evenly to prevent channeling.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system. A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity.[8][10]

  • Monitoring: Monitor the separation using Thin-Layer Chromatography (TLC). The target compound, being moderately polar, should elute after non-polar impurities but before highly polar baseline impurities.

  • Fraction Collection: Collect fractions and combine those containing the pure product, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the purified product.

FAQ 2: My product has a persistent yellow/brown color after chromatography. How can I remove it?

A: This often indicates trace amounts of highly conjugated or polymeric impurities that co-elute with your product. Two methods are effective here:

  • Activated Carbon Treatment: Dissolve the product in a suitable organic solvent (e.g., diethyl ether or dichloromethane). Add a small amount of activated carbon (charcoal), typically 1-2% by weight. Stir the mixture for 15-30 minutes at room temperature, then filter it through a pad of Celite® to remove the carbon. The Celite prevents fine carbon particles from passing through the filter paper.

  • Recrystallization: Since the product is a solid, recrystallization is an excellent final polishing step to remove colored impurities and achieve high crystalline purity.

Expert Tip on Recrystallization: The key is finding a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Given its properties, a mixed solvent system like Hexane/Ethyl Acetate or Pentane/Diethyl Ether is a good starting point. Dissolve the compound in the minimum amount of the more polar solvent (e.g., ether) at room temperature, then slowly add the non-polar "anti-solvent" (e.g., pentane) until the solution becomes faintly cloudy. Warm the mixture gently until it is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

FAQ 3: I have issues with emulsions during liquid-liquid extraction (LLE) in the initial work-up. How can I resolve this?

A: Emulsions are common when dealing with complex reaction mixtures containing salts and surfactants.

  • Cause: Insufficient ionic strength in the aqueous layer or vigorous shaking can promote stable emulsions.

  • Solution: After extraction, allow the separatory funnel to stand undisturbed for 10-20 minutes. If the emulsion persists, add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation from the start.

Troubleshooting Guide: A Decision-Making Workflow

When encountering a purification problem, a systematic approach is key. Use the following decision tree to diagnose and solve common issues.

Start Post-Reaction Analysis (TLC/GC-MS shows impurity) Node1 Is the crude product an oil or a solid? Start->Node1 Node2 Crude is an Oil Node1->Node2 Oil Node3 Crude is a Solid Node1->Node3 Solid Node4 Perform Column Chromatography Node2->Node4 Node8 Try Recrystallization Node3->Node8 Node5 Purity still low after column? Node4->Node5 Node6 No, Purity >98% Node5->Node6 No Node7 Yes, co-elution observed Node5->Node7 Yes Node12 Change chromatography conditions: - Different solvent system (e.g., Toluene/EtOAc) - Different stationary phase (e.g., Alumina) Node7->Node12 Node9 Persistent color in crystals? Node8->Node9 Node10 No, pure white crystals Node9->Node10 No Node11 Yes, colored solid Node9->Node11 Yes Node13 Treat with Activated Carbon then re-crystallize Node11->Node13 Node14 Consider Vacuum Distillation (Kugelrohr for small scale) Node12->Node14 Node13->Node10

Caption: Troubleshooting decision tree for purifying 2-Methyl-5-(trifluoromethyl)pyrazine.

References

  • Google Patents. (2020).
  • Yagupolskii, L. M., et al. (2019). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 24(18), 3293. Published by MDPI. [Link]

  • Google Patents. (2012). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • Ashraf-Khorassani, M., & Coleman III, W. M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 835–842. Published by Oxford University Press. [Link]

  • Lang, M., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(13), 4065–4073. Published by American Chemical Society. [Link]

  • Ashraf-Khorassani, M., & Coleman III, W. M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. [Link]

  • Google Patents. (2015). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
  • Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101–111. [Link]

  • Guo, S., et al. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3177. Published by MDPI. [Link]

  • Google Patents. (2020). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.
  • Comins, D. L., et al. (1997). N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses, 74, 77. [Link]

Sources

Stability testing of 2-Methyl-5-(trifluoromethyl)pyrazine under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-5-(trifluoromethyl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on ensuring the stability and integrity of this compound throughout your experimental workflows. Here, we address common questions and troubleshooting scenarios in a direct question-and-answer format, grounded in established scientific principles and regulatory standards.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary storage recommendations for 2-Methyl-5-(trifluoromethyl)pyrazine to ensure long-term stability?

A1: To ensure the long-term stability of 2-Methyl-5-(trifluoromethyl)pyrazine, it should be stored in a cool, dry, and well-ventilated place.[1] The container should be tightly sealed to prevent moisture ingress and exposure to air.[1] For optimal preservation, handling and storage under an inert gas atmosphere, such as argon or nitrogen, is recommended.[1]

  • Expert Insight: The trifluoromethyl group can be susceptible to hydrolysis under certain conditions, although it is generally considered a stable moiety.[2][3] Storing the compound in a desiccated environment minimizes the risk of water-mediated degradation. The use of an inert atmosphere is a precautionary measure against potential oxidative processes, although the pyrazine ring itself is relatively stable.[4]

Q2: What potential degradation pathways should I be aware of for 2-Methyl-5-(trifluoromethyl)pyrazine?

A2: While 2-Methyl-5-(trifluoromethyl)pyrazine is a relatively stable compound, several potential degradation pathways could be induced under stress conditions:

  • Hydrolysis: The trifluoromethyl group, while generally robust, can undergo hydrolysis to a carboxylic acid group under harsh acidic or basic conditions, particularly with prolonged exposure and elevated temperatures.[2][5]

  • Oxidation: The methyl group on the pyrazine ring is a potential site for oxidation.[6] This could lead to the formation of the corresponding alcohol or carboxylic acid. The pyrazine ring nitrogen atoms can also be oxidized to N-oxides, a common metabolic pathway for pyrazine derivatives.[6]

  • Photodegradation: Aromatic heterocyclic compounds can be susceptible to photodegradation upon exposure to UV light.[7][8] This can lead to complex reactions, including ring cleavage or polymerization. While specific data on 2-Methyl-5-(trifluoromethyl)pyrazine is limited, it is a prudent measure to protect it from light.

  • Thermal Decomposition: At elevated temperatures, the compound will decompose. Hazardous decomposition products under fire conditions include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[1]

Q3: What are the initial signs of degradation I should look for in my sample of 2-Methyl-5-(trifluoromethyl)pyrazine?

A3: Initial signs of degradation can be subtle. Visually, you might observe a change in color or the appearance of solid particulates in a liquid sample. Chemically, the most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The appearance of new peaks in the chromatogram or a decrease in the peak area of the parent compound are clear indicators of degradation.

Section 2: Troubleshooting Guide for Stability Studies

Issue 1: I'm observing unexpected peaks in my HPLC analysis of a stability sample.

Troubleshooting Steps:

  • Verify System Suitability: Ensure your HPLC system is performing correctly by running a standard of 2-Methyl-5-(trifluoromethyl)pyrazine. Check for peak shape, retention time, and response.

  • Analyze Blank Samples: Inject a blank (your sample solvent) to rule out contamination from the solvent or the HPLC system.

  • Consider Potential Degradants: Based on the potential degradation pathways, consider the likely structures of the degradants. For example, oxidation of the methyl group would lead to a more polar compound with a shorter retention time in reverse-phase HPLC. Hydrolysis of the trifluoromethyl group would also result in a more polar carboxylic acid.

  • Perform Forced Degradation Studies: To confirm the identity of the degradation products, you can perform forced degradation studies on a fresh sample of 2-Methyl-5-(trifluoromethyl)pyrazine. This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, oxidation) to intentionally induce degradation. The resulting chromatograms can be compared to your stability sample to identify the unknown peaks.

Issue 2: The concentration of my 2-Methyl-5-(trifluoromethyl)pyrazine stock solution is decreasing over time.

Troubleshooting Steps:

  • Evaluate Storage Conditions:

    • Temperature: Is the solution stored at the recommended temperature (cool place)?[1] Elevated temperatures can accelerate degradation.

    • Light Exposure: Is the container transparent or amber? Protect the solution from light, as pyrazine derivatives can be photolabile.[7]

    • Solvent Choice: Is the solvent appropriate and of high purity? Reactive impurities in the solvent could contribute to degradation. Consider using a non-polar, aprotic solvent if hydrolysis is a concern.

  • Check for Adsorption: The compound might be adsorbing to the surface of the storage container. Using silanized glass or polypropylene vials can mitigate this issue.

  • Assess Container Closure: Ensure the container is tightly sealed to prevent solvent evaporation, which would concentrate the solution, or absorption of atmospheric moisture, which could promote hydrolysis.

Issue 3: I am planning a formal stability study. What conditions and time points are recommended?

A3: For a formal stability study, it is best practice to follow the guidelines from the International Council for Harmonisation (ICH), specifically ICH Q1A(R2).[9][10]

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[9]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, and 6 months.[9]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, and 6 months.[9]
  • Expert Rationale: These conditions are designed to simulate storage in different climatic zones and to accelerate the rate of degradation to predict the shelf-life of the compound. The data from accelerated studies can be used to propose a re-test period or shelf life.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study of 2-Methyl-5-(trifluoromethyl)pyrazine

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of 2-Methyl-5-(trifluoromethyl)pyrazine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in the solvent to the target concentration.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the decrease of the active substance and the increase of degradation products.

1. Column and Mobile Phase Selection:

  • Column: A C18 column is a good starting point for the separation of this moderately polar compound and its potential degradants.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound from its more polar and less polar degradation products.

2. Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can separate the main peak from the peaks of the degradation products generated during the forced degradation study.

3. Data Analysis: Calculate the percentage of degradation by comparing the peak area of 2-Methyl-5-(trifluoromethyl)pyrazine in the stressed samples to that in an unstressed control sample.

Section 4: Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase start Define Stability Study Objectives protocol Develop Stability Protocol (ICH Q1A) start->protocol method_dev Develop & Validate Stability-Indicating Analytical Method protocol->method_dev storage Place Samples in Stability Chambers (Long-term, Accelerated) method_dev->storage sampling Pull Samples at Defined Time Points storage->sampling analysis Analyze Samples using Validated Method sampling->analysis data_review Review Analytical Data (Assay, Impurities) analysis->data_review trending Perform Trend Analysis data_review->trending report Generate Stability Report & Propose Shelf-Life trending->report

Caption: Workflow for a formal stability study of 2-Methyl-5-(trifluoromethyl)pyrazine.

Forced_Degradation_Logic cluster_stress Stress Conditions cluster_products Potential Degradation Products compound 2-Methyl-5-(trifluoromethyl)pyrazine acid Acidic (HCl) compound->acid base Basic (NaOH) compound->base oxidative Oxidative (H2O2) compound->oxidative thermal Thermal compound->thermal photo Photolytic (UV/Vis) compound->photo hydrolysis_prod 2-Methyl-5-carboxypyrazine acid->hydrolysis_prod base->hydrolysis_prod oxidation_prod1 2-(Hydroxymethyl)-5- (trifluoromethyl)pyrazine oxidative->oxidation_prod1 oxidation_prod2 5-(Trifluoromethyl)pyrazine- 2-carboxylic acid oxidative->oxidation_prod2 n_oxide 2-Methyl-5-(trifluoromethyl) -pyrazine-N-oxide oxidative->n_oxide thermal->oxidation_prod1 thermal->oxidation_prod2 ring_cleavage Ring Cleavage Products thermal->ring_cleavage photo->ring_cleavage

Caption: Logic diagram of forced degradation pathways for 2-Methyl-5-(trifluoromethyl)pyrazine.

References

  • MDPI. (2022-05-19). Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System. Available from: [Link]

  • PMC - NIH. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Available from: [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available from: [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

  • The Good Scents Company. 2-methyl-5-vinyl pyrazine, 13925-08-1. Available from: [Link]

  • RSC Publishing. Quantum dynamics of the photostability of pyrazine. Available from: [Link]

  • Google Patents. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate.
  • MDPI. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Available from: [Link]

  • ICH. Q1A(R2) Guideline. Available from: [Link]

  • TDX (Tesis Doctorals en Xarxa). Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. Available from: [Link]

  • ResearchGate. Pyrazines: Occurrence, formation and biodegradation | Request PDF. Available from: [Link]

  • ResearchGate. (PDF) Trifluoromethylated Heterocycles. Available from: [Link]

  • European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]

  • Wiley Online Library. Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. Available from: [Link]

  • Mor. J. Chem. Chemical Transformation of Pyrazine Derivatives. Available from: [Link]

  • American Chemical Society. Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Available from: [Link]

  • Unodc. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy. Available from: [Link]

  • Chemical Papers. Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Available from: [Link]

  • ICH. ICH Q1 guideline on stability testing of drug substances and drug products. Available from: [Link]

  • PubChem. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342. Available from: [Link]

  • PubMed - NIH. Trifluoromethylated heterocycles. Available from: [Link]

  • PubMed. Pyrazines: occurrence, formation and biodegradation. Available from: [Link]

  • ACS Publications. Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins | Organic Letters. Available from: [Link]

  • FDA. Q1 Stability Testing of Drug Substances and Drug Products. Available from: [Link]

  • Wikipedia. Trifluoromethylation. Available from: [Link]

  • Google Patents. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
  • PubMed Central. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Available from: [Link]

  • ResearchGate. Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine | Request PDF. Available from: [Link]

  • Royal Society of Chemistry. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Available from: [Link]

  • ICH. Quality Guidelines. Available from: [Link]

  • NIST. Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. Available from: [Link]

  • ACS Publications. Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis | Journal of the American Chemical Society. Available from: [Link]

  • NIH. Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation. Available from: [Link]

  • The Good Scents Company. 2-methyl-3-,5 or 6-(furfuryl thio) pyrazine, 65530-53-2. Available from: [Link]

  • National Institute of Standards and Technology. Pyrazine, methyl- - the NIST WebBook. Available from: [Link]

  • PubChem. 5-(Trifluoromethyl)pyrazin-2-amine | C5H4F3N3 | CID 13341115. Available from: [Link]

Sources

Technical Support Center: Stability and Storage of 2-Methyl-5-(trifluoromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-5-(trifluoromethyl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the degradation of this valuable compound during storage and handling. Our goal is to ensure the integrity and reliability of your experimental outcomes by maintaining the stability of your starting materials.

Introduction to 2-Methyl-5-(trifluoromethyl)pyrazine

2-Methyl-5-(trifluoromethyl)pyrazine is a heterocyclic compound featuring a pyrazine ring substituted with a methyl group and a trifluoromethyl group. The interplay of the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group influences the chemical reactivity and stability of the pyrazine ring.[1][2] Understanding these properties is crucial for its proper handling and storage.

Chemical Structure:

Key Physicochemical Properties:

PropertyValueReference
Appearance Solid[1]
Melting Point 38 - 43 °C[1]
InChIKey CAWHJQAVHZEVTJ-UHFFFAOYSA-N[2]
Solubility No data available[1]
Stability Stable under recommended storage conditions[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-Methyl-5-(trifluoromethyl)pyrazine?

A1: The primary factors are exposure to oxygen (air) , moisture , light , and high temperatures . Additionally, incompatibility with strong oxidizing agents is a key concern. The pyrazine ring system, in general, is susceptible to oxidative degradation, which can be exacerbated by the presence of activating substituents.

Q2: How does the trifluoromethyl group affect the stability of the molecule?

A2: The trifluoromethyl (CF3) group is generally considered to enhance metabolic and chemical stability due to the high strength of the carbon-fluorine bond. However, its strong electron-withdrawing nature can make the pyrazine ring more susceptible to nucleophilic attack under certain conditions. While direct hydrolysis of the CF3 group is unlikely under normal storage conditions, it's a potential degradation pathway under harsh acidic or basic environments.[3]

Q3: I've noticed a change in the color of my compound over time. What could be the cause?

A3: A change in color, such as yellowing or browning, is often an indicator of degradation. This could be due to slow oxidation from repeated exposure to air or photodegradation if the compound has been exposed to light. It is crucial to perform an analytical check (e.g., by HPLC or GC-MS) to assess the purity of the material before use.

Q4: Can I store 2-Methyl-5-(trifluoromethyl)pyrazine in a standard laboratory freezer?

A4: Yes, storage in a freezer is generally recommended. The Safety Data Sheet (SDS) advises storing in a cool place.[1] A standard laboratory freezer (-20 °C) is suitable for long-term storage. However, it is critical to ensure the container is tightly sealed to prevent moisture condensation upon removal and warming to room temperature.

Troubleshooting Guide: Common Degradation Issues

This section addresses specific issues you might encounter and provides actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Decreased purity confirmed by analytical techniques (e.g., HPLC, GC-MS). 1. Oxidative Degradation: Repeated exposure to atmospheric oxygen. 2. Hydrolysis: Exposure to moisture from the atmosphere or solvents. 3. Photodegradation: Exposure to UV or ambient light.1. Inert Atmosphere: Handle and store the compound under an inert gas like argon or nitrogen. 2. Proper Sealing: Use vials with tight-fitting caps, preferably with a PTFE liner. For frequent use, consider a Sure/Seal™ type system. 3. Desiccation: Store vials within a desiccator, especially in humid environments. 4. Light Protection: Store in amber vials or wrap clear vials in aluminum foil.
Formation of unexpected side products in a reaction. The starting material may have degraded prior to use, introducing impurities that interfere with the reaction.1. Purity Check: Always verify the purity of the compound before use, especially for a new batch or a container that has been opened multiple times. 2. Re-purification: If minor degradation is suspected, re-purification by column chromatography or recrystallization may be necessary.
Inconsistent experimental results between batches. This could be due to batch-to-batch variations in purity or degradation of older batches.1. Standardize Storage: Implement a strict, standardized storage protocol for all batches of the compound. 2. First-In, First-Out: Use older batches of the compound first. 3. Retain Samples: Keep a small, properly stored sample from each batch for future comparative analysis if issues arise.

Recommended Storage and Handling Protocols

Adherence to these protocols will significantly minimize the risk of degradation.

Optimal Storage Conditions
Parameter Recommendation Rationale
Temperature -20°C (Freezer)Reduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation.
Container Tightly sealed amber glass vial with a PTFE-lined cap.Protects from light and prevents ingress of air and moisture.
Location Dark, well-ventilated, and away from strong oxidizing agents.Minimizes photodegradation and prevents contact with incompatible chemicals.
Handling Procedure Workflow

This workflow is designed to minimize exposure to ambient conditions.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Equilibrate vial to room temperature in a desiccator prep2 Prepare inert atmosphere (glove box or Schlenk line) prep1->prep2 Before opening handle1 Transfer vial to inert atmosphere prep2->handle1 handle2 Quickly weigh the desired amount handle1->handle2 handle3 Immediately reseal the vial tightly handle2->handle3 store1 Backfill vial with inert gas (optional but recommended) handle3->store1 store2 Return to freezer (-20°C) store1->store2

Caption: Workflow for handling 2-Methyl-5-(trifluoromethyl)pyrazine.

Potential Degradation Pathways

While specific degradation studies on 2-Methyl-5-(trifluoromethyl)pyrazine are not extensively published, we can hypothesize the most likely degradation pathways based on the chemistry of pyrazines and substituted aromatic compounds.

G cluster_products Potential Degradation Products A 2-Methyl-5-(trifluoromethyl)pyrazine B Oxidation (O2, light, heat) A->B C Hydrolysis (H2O, acid/base) A->C P1 Pyrazine N-oxide derivative B->P1 Ring Oxidation P2 Oxidation of methyl group (e.g., to hydroxymethyl or carboxylic acid) B->P2 Side-chain Oxidation P3 Hydroxylation of pyrazine ring B->P3 Ring Oxidation P4 Hydrolysis of trifluoromethyl group (to carboxylic acid, under harsh conditions) C->P4 CF3 Hydrolysis

Sources

Technical Support Center: Synthesis and Handling of Fluorinated Pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and handling of fluorinated pyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and is grounded in established literature and field-proven insights.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common methods for synthesizing fluorinated pyrazines?

    • Why are fluorinated pyrazines often challenging to synthesize and handle?

    • What are the key safety precautions I should take when working with fluorinating agents?

    • How does the position of the fluorine atom affect the reactivity of the pyrazine ring?

  • Troubleshooting Guide: Synthesis of Fluorinated Pyrazines

    • Method 1: Nucleophilic Aromatic Substitution (SNAr)

      • Problem: Low or no conversion of my chloropyrazine to the desired fluoropyrazine using KF.

      • Problem: I'm observing significant amounts of hydroxy-pyrazines as by-products.

    • Method 2: Balz-Schiemann Reaction

      • Problem: My diazonium tetrafluoroborate salt is difficult to isolate or appears impure.

      • Problem: The thermal decomposition of my diazonium salt gives a low yield of the fluorinated pyrazine and a lot of tar-like material.

    • Method 3: Direct C-H Fluorination

      • Problem: My direct C-H fluorination reaction is not working or is giving very low yields.

      • Problem: I am getting a mixture of regioisomers.

  • Purification and Handling

    • How do I effectively purify my volatile fluorinated pyrazine?

    • My fluorinated pyrazine seems to be degrading over time. How can I improve its stability?

  • Characterization

    • How can I use ¹⁹F NMR to confirm the identity and purity of my fluorinated pyrazine?

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluorinated pyrazines?

A1: The three most prevalent methods for introducing a fluorine atom onto a pyrazine ring are:

  • Nucleophilic Aromatic Substitution (SNAr): This is a widely used method that involves the displacement of a leaving group, typically a chlorine atom, with a fluoride source.[1][2] Common fluoride sources include potassium fluoride (KF), often in the presence of a phase-transfer catalyst, or cesium fluoride (CsF).[1] This method is particularly effective for pyrazine systems due to the electron-deficient nature of the ring, which is a prerequisite for SNAr.[2]

  • Balz-Schiemann Reaction: This classical method involves the conversion of an amino-substituted pyrazine to its diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the corresponding fluorinated pyrazine.[3][4][5] While a reliable method, it can be sensitive to reaction conditions and substrate stability.[5]

  • Direct C-H Fluorination: This is a more modern approach that involves the direct replacement of a carbon-hydrogen bond with a carbon-fluorine bond using an electrophilic fluorinating agent.[6] Reagents like silver(II) fluoride (AgF₂) have been shown to be effective for the site-selective fluorination of pyridines and diazines, typically at the position adjacent to a ring nitrogen.[6][7]

Q2: Why are fluorinated pyrazines often challenging to synthesize and handle?

A2: The challenges stem from a combination of factors related to both the pyrazine core and the properties of fluorine:

  • Reactivity of the Pyrazine Ring: The pyrazine ring is electron-deficient, which makes it susceptible to nucleophilic attack but resistant to electrophilic substitution. This inherent reactivity profile dictates the types of reactions that are feasible.

  • Harsh Reaction Conditions: Many fluorination reactions require high temperatures and strictly anhydrous conditions, which can lead to substrate or product decomposition.[1][5]

  • By-product Formation: Side reactions, such as hydrolysis of the starting material or product, can lead to the formation of unwanted by-products, complicating purification.

  • Volatility: Many simple fluorinated pyrazines are volatile, which can lead to loss of product during workup and purification if not handled carefully.

  • Safety of Fluorinating Agents: Many fluorinating agents are highly reactive, toxic, and corrosive, requiring specialized handling procedures and safety precautions.[8]

Q3: What are the key safety precautions I should take when working with fluorinating agents?

A3: Safety is paramount when working with fluorinating agents. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using. General guidelines include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and gloves that are resistant to the specific chemicals being used. Double-gloving is often recommended.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood.

  • Inert Atmosphere: Many fluorinating agents and reactions are sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching: Be extremely cautious when quenching reactions containing residual fluorinating agents. Quenching can be highly exothermic. A common procedure for electrophilic fluorinating agents like Selectfluor is to slowly add the reaction mixture to a stirred, cooled solution of aqueous sodium bisulfite or a mixture of methanol and water.

  • Waste Disposal: Dispose of all chemical waste, including contaminated materials, according to your institution's hazardous waste disposal procedures.[9][10]

Q4: How does the position of the fluorine atom affect the reactivity of the pyrazine ring?

A4: The position of the fluorine atom has a profound impact on the electronic properties and reactivity of the pyrazine ring.

  • Activation towards Nucleophilic Attack: A fluorine atom acts as a strong electron-withdrawing group via the inductive effect. When positioned on the pyrazine ring, it further increases the ring's electron deficiency, making it more susceptible to nucleophilic aromatic substitution at other positions.

  • Fluorine as a Leaving Group: In SNAr reactions, a fluorine atom can also act as a leaving group. Due to its high electronegativity, it polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.

Troubleshooting Guide: Synthesis of Fluorinated Pyrazines

Method 1: Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Explanation Troubleshooting Steps
Insufficiently Anhydrous Conditions Potassium fluoride is hygroscopic, and the presence of water can deactivate the fluoride anion by strong hydration, significantly reducing its nucleophilicity.[1] Water can also compete with the fluoride anion as a nucleophile, leading to hydroxy-pyrazine by-products.1. Dry the KF: Dry the KF in an oven at >150 °C for several hours under vacuum before use. Spray-dried KF is a good alternative as it has a higher surface area and is more reactive.[11] 2. Use Anhydrous Solvent: Use a high-boiling polar aprotic solvent (e.g., DMF, DMSO, sulfolane) and ensure it is anhydrous. Distill the solvent over a suitable drying agent if necessary. 3. Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (N₂ or Ar).
Low Solubility of KF KF has low solubility in many organic solvents, which limits the concentration of available fluoride ions for the reaction.1. Add a Phase-Transfer Catalyst: Use a phase-transfer catalyst such as 18-crown-6 or a quaternary ammonium salt (e.g., tetrabutylammonium chloride) to increase the solubility of KF in the organic solvent.[1][11] 2. Mechanical Agitation: Ensure vigorous stirring to maximize the interaction between the solid KF and the dissolved chloropyrazine.
Insufficient Reaction Temperature or Time SNAr reactions on electron-deficient heterocycles often require high temperatures to proceed at a reasonable rate.[1]1. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or GC-MS. 2. Extend Reaction Time: If the reaction is proceeding cleanly but slowly, extend the reaction time.
Potential Cause Explanation Troubleshooting Steps
Presence of Water As mentioned above, water can act as a nucleophile, leading to the formation of hydroxy-pyrazines.[1]1. Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents as described in the previous section.
Hydrolysis of the Fluoropyrazine Product Fluoropyrazines can be susceptible to hydrolysis, especially under harsh reaction conditions (high temperature, presence of base).[12][13][14]1. Lower Reaction Temperature: If possible, lower the reaction temperature to minimize product decomposition. 2. Use a Milder Base: If a base is used in the reaction, consider switching to a non-nucleophilic, weaker base. 3. Work-up Procedure: During the work-up, avoid prolonged exposure to aqueous acidic or basic conditions. Neutralize the reaction mixture promptly and extract the product into an organic solvent.

Experimental Workflow: SNAr Fluorination of a Chloropyrazine

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dry KF and solvent P2 Assemble glassware under N2 R1 Add KF, phase-transfer catalyst, and solvent P2->R1 R2 Add chloropyrazine R1->R2 R3 Heat to reaction temperature R2->R3 R4 Monitor by TLC/GC-MS R3->R4 W1 Cool and quench R4->W1 W2 Extract with organic solvent W1->W2 W3 Dry and concentrate W2->W3 W4 Purify by chromatography W3->W4

Caption: Workflow for SNAr fluorination of a chloropyrazine.

Method 2: Balz-Schiemann Reaction
Potential Cause Explanation Troubleshooting Steps
Incomplete Diazotization The reaction of the aminopyrazine with nitrous acid may be incomplete, leading to a mixture of starting material and the diazonium salt.1. Control Temperature: Perform the diazotization at low temperature (0-5 °C) to ensure the stability of the diazonium salt. 2. Slow Addition: Add the sodium nitrite solution slowly to the acidic solution of the aminopyrazine to maintain a low temperature and control the reaction rate.
Decomposition of the Diazonium Salt Aryl diazonium salts can be unstable, especially when not kept cold or dry.[15]1. Isolate Quickly: Once the diazonium salt has precipitated, filter and wash it quickly with cold diethyl ether to remove water. 2. Dry Thoroughly: Dry the isolated salt under vacuum at room temperature. Do not heat the salt during drying.
Use of Alternative Counterions Tetrafluoroborate is the classic counterion, but others can sometimes offer better stability or reactivity.1. Consider Alternatives: If stability is an issue, consider using hexafluorophosphoric acid (HPF₆) or hexafluoroantimonic acid (HSbF₆) instead of tetrafluoroboric acid (HBF₄) to form the corresponding diazonium salts, which may have different stability profiles.[16]
Potential Cause Explanation Troubleshooting Steps
Uncontrolled Decomposition The thermal decomposition of diazonium salts can be highly exothermic and difficult to control, leading to side reactions and the formation of polymeric tars.[17]1. Slow Heating: Heat the diazonium salt slowly and in small portions to maintain control over the decomposition. 2. Use a Solvent: Performing the decomposition in a high-boiling, non-polar solvent (e.g., hexane, chlorobenzene) can help to moderate the reaction temperature and improve yields by preventing the formation of tars.[5][17]
Side Reactions of the Aryl Cation Intermediate The SN1-type mechanism proceeds through a high-energy aryl cation intermediate that can react with other nucleophiles or solvent molecules present in the reaction mixture.[5][18]1. Anhydrous Conditions: Ensure the diazonium salt is completely dry before decomposition to prevent the formation of phenols. 2. Choice of Solvent: Use a non-coordinating, non-polar solvent to minimize side reactions.[5]

Decision Tree: Troubleshooting the Balz-Schiemann Reaction

Balz_Schiemann_Troubleshooting cluster_diazotization Diazotization Step cluster_decomposition Decomposition Step Start Low Yield in Balz-Schiemann Q1 Where is the issue? Start->Q1 D1 Incomplete reaction? Q1->D1 Diazotization Dec1 Tar formation? Q1->Dec1 Decomposition D2 Decomposition? D1->D2 Sol_D1 Check temperature control (0-5 °C). Ensure slow addition of NaNO₂. D1->Sol_D1 Sol_D2 Isolate salt quickly. Dry thoroughly under vacuum. D2->Sol_D2 Dec2 Side products? Dec1->Dec2 Sol_Dec1 Heat slowly. Use a non-polar solvent. Dec1->Sol_Dec1 Sol_Dec2 Ensure anhydrous conditions. Choose a non-coordinating solvent. Dec2->Sol_Dec2

Caption: Troubleshooting the Balz-Schiemann reaction.

Method 3: Direct C-H Fluorination
Potential Cause Explanation Troubleshooting Steps
Moisture in the Reaction Reagents like AgF₂ are highly sensitive to moisture, which can lead to their decomposition and a loss of reactivity.[7]1. Dry Reagents and Solvents: Thoroughly dry the pyrazine starting material and the solvent (e.g., acetonitrile) before use.[7] Karl-Fischer titration can be used to confirm low water content. 2. Handle AgF₂ Carefully: AgF₂ is a fine, black powder that can fume in moist air. Weigh it quickly and store it in a desiccator.[7] Discard if it becomes discolored (yellow/brown).[7]
Deactivated Substrate Pyrazines with strongly electron-withdrawing groups may be less reactive towards electrophilic fluorination.1. Increase Reagent Stoichiometry: Increase the equivalents of the fluorinating agent. 2. Increase Temperature: While many direct C-H fluorinations proceed at room temperature, gentle heating may be required for less reactive substrates. Monitor carefully for decomposition.
Potential Cause Explanation Troubleshooting Steps
Multiple Reactive C-H Bonds If the pyrazine substrate has multiple, electronically similar C-H bonds, a mixture of products can be expected.1. Use a Directing Group: If possible, introduce a directing group onto the pyrazine ring to favor fluorination at a specific position. 2. Optimize Reaction Conditions: Varying the solvent, temperature, and fluorinating agent may influence the regioselectivity of the reaction.
Reaction Mechanism The regioselectivity of direct C-H fluorination is highly dependent on the reaction mechanism, which can be influenced by the choice of fluorinating agent and catalyst.1. Change Fluorinating Agent: Different electrophilic fluorinating agents (e.g., Selectfluor, NFSI) have different reactivity profiles and may offer improved regioselectivity for your specific substrate.[8]

Purification and Handling

Q: How do I effectively purify my volatile fluorinated pyrazine?

A: Purifying volatile compounds requires care to prevent product loss.

  • Extraction: During aqueous work-up, use a low-boiling, water-immiscible organic solvent like diethyl ether or dichloromethane for extraction. Perform multiple extractions to ensure complete recovery.

  • Drying and Concentration: Dry the combined organic extracts over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solution using a rotary evaporator. Use a cold water bath and apply vacuum gradually to avoid bumping and loss of the volatile product. It is often advisable to not evaporate to complete dryness.

  • Column Chromatography:

    • Solvent System: Choose a low-boiling solvent system for column chromatography.[19][20] A common choice is a gradient of ethyl acetate in hexanes or diethyl ether in hexanes.[19][21] Determine the optimal solvent system by TLC first.

    • Technique: Run the column with a slight positive pressure to speed up the elution and minimize diffusion. Collect fractions and analyze them by TLC or GC-MS.

    • Post-Column: After identifying the product-containing fractions, combine them and carefully remove the solvent on a rotary evaporator as described above.

Q: My fluorinated pyrazine seems to be degrading over time. How can I improve its stability?

A: Fluorinated pyrazines can be susceptible to hydrolysis or other forms of degradation.

  • Storage Conditions: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar), at low temperature (e.g., in a refrigerator or freezer). Protect from light if the compound is light-sensitive.

  • Purity: Ensure the compound is free from acidic or basic impurities that could catalyze decomposition. If necessary, re-purify the compound.

  • Avoid Moisture: Store the compound in a desiccator to protect it from atmospheric moisture.

Characterization

Q: How can I use ¹⁹F NMR to confirm the identity and purity of my fluorinated pyrazine?

A: ¹⁹F NMR spectroscopy is an invaluable tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[22]

  • Chemical Shift (δ): The chemical shift of the fluorine signal provides information about its electronic environment. The chemical shift for a fluorine atom on a pyrazine ring will be in a characteristic region for aryl fluorides. The exact value will depend on the other substituents on the ring.[23][24]

  • Integration: The integral of the ¹⁹F NMR signal, relative to an internal standard, can be used to quantify the amount of the fluorinated compound present and thus determine its purity.

  • Coupling Constants (J): The fluorine nucleus couples with other nearby nuclei (¹H, ¹³C, and other ¹⁹F nuclei), resulting in splitting of the NMR signal. These coupling constants provide valuable structural information:

    • ¹H-¹⁹F Coupling: Coupling to protons on the pyrazine ring can help to confirm the position of the fluorine atom. The magnitude of the coupling constant depends on the number of bonds separating the two nuclei.

    • ¹⁹F-¹⁹F Coupling: If there are multiple fluorine atoms in the molecule, ¹⁹F-¹⁹F coupling can be observed, providing information about their relative positions.[25]

Table of Typical ¹⁹F NMR Data for Fluoropyrazines

Parameter Typical Value Range Information Provided
Chemical Shift (δ) -60 to -170 ppm (relative to CFCl₃)Electronic environment of the fluorine atom
³J(H-F) 5 - 10 HzCoupling to a proton three bonds away (ortho)
⁴J(H-F) 2 - 5 HzCoupling to a proton four bonds away (meta)
⁵J(H-F) < 2 HzCoupling to a proton five bonds away (para)

Note: These are approximate values and can vary depending on the specific structure and solvent.

References

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Methyl-5-(trifluoromethyl)pyrazine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the pyrazine scaffold stands as a privileged heterocyclic motif, integral to a multitude of biologically active compounds.[1][2] The strategic functionalization of this core structure allows for the fine-tuning of physicochemical and pharmacokinetic properties, thereby modulating biological activity. This guide provides an in-depth comparative analysis of the biological activity of 2-Methyl-5-(trifluoromethyl)pyrazine, juxtaposed with its structural analogs. While direct, head-to-head comparative experimental data for this specific compound remains limited in publicly accessible literature, this document synthesizes established structure-activity relationship (SAR) principles and experimental data from analogous compounds to project a comprehensive activity profile. This analysis is intended to guide researchers, scientists, and drug development professionals in their exploration of this promising chemical space.

The Pyrazine Core and the Influence of Key Substituents

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold in the design of therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The biological activity of substituted pyrazines is profoundly influenced by the nature and position of the appended functional groups.

The Role of the Methyl Group

The introduction of a methyl group, as seen at the 2-position of the target compound, can significantly impact a molecule's biological activity. Generally, a methyl group can:

  • Enhance Lipophilicity: This can improve membrane permeability and facilitate passage across biological barriers.

  • Influence Metabolism: A methyl group can be a site of metabolic oxidation, leading to the formation of corresponding carboxylic acids.[3] This metabolic pathway is a common detoxification route for methyl-substituted pyrazines.[3]

  • Steric Effects: The methyl group can provide steric bulk that influences the binding affinity and selectivity of the molecule for its biological target.

The Significance of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, and its incorporation into a molecule can dramatically alter its properties. Key effects of the -CF3 group include:

  • Increased Lipophilicity: Similar to a methyl group, the -CF3 group enhances lipophilicity, which can improve cellular uptake and bioavailability.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation, thereby increasing the compound's in vivo half-life.

  • Electron-Withdrawing Nature: The strong electron-withdrawing properties of the -CF3 group can significantly alter the electronic distribution within the pyrazine ring, influencing its reactivity and interaction with biological targets.

  • Enhanced Binding Interactions: The -CF3 group can participate in various non-covalent interactions, including dipole-dipole and multipolar interactions, which can enhance binding affinity to target proteins.

Comparative Analysis of Biological Activity

Due to the limited direct experimental data on 2-Methyl-5-(trifluoromethyl)pyrazine, this section will draw comparisons with analogous compounds to infer its potential biological activities.

Antimicrobial Activity

Pyrazine derivatives have been investigated for their antimicrobial properties. For instance, various N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown potent activity against antibiotic-resistant Gram-positive bacteria.[4] One of the most potent compounds in a studied series featured bromo and trifluoromethyl substitutions, highlighting the potential contribution of the trifluoromethyl group to antibacterial efficacy.[4]

Inference for 2-Methyl-5-(trifluoromethyl)pyrazine: The presence of the trifluoromethyl group suggests that 2-Methyl-5-(trifluoromethyl)pyrazine may exhibit antimicrobial activity, particularly against Gram-positive bacteria. The methyl group's contribution is less predictable without specific data but could influence the compound's spectrum of activity and potency.

Anticancer Activity

The pyrazine scaffold is a common feature in many anticancer agents, often acting as a kinase inhibitor.[5] The fusion of pyrazine rings with other heterocyclic systems has led to the development of potent anticancer compounds.[6] For example, a series of A-ring fused steroidal pyrazines displayed significant antiproliferative activity against human prostatic tumor cells (PC-3).[6]

Inference for 2-Methyl-5-(trifluoromethyl)pyrazine: Given the prevalence of the pyrazine core in anticancer drug candidates, it is plausible that 2-Methyl-5-(trifluoromethyl)pyrazine could possess antiproliferative properties. The trifluoromethyl group, known to enhance the activity of many anticancer agents, could be a key contributor to this potential activity.

Herbicidal and Insecticidal Activity

Historically, pyrazine derivatives have found application in agriculture. While not a direct analog, the related pyridine-based trifluoromethyl compounds have been developed as herbicides and insecticides.

Inference for 2-Methyl-5-(trifluoromethyl)pyrazine: While a more distant comparison, the known herbicidal and insecticidal activities of related trifluoromethyl-containing heterocycles suggest that 2-Methyl-5-(trifluoromethyl)pyrazine could be explored for potential applications in agrochemicals.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of 2-Methyl-5-(trifluoromethyl)pyrazine and its analogs, standardized in vitro assays are essential. The following are detailed protocols for commonly employed methods.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to evaluate the cytotoxic potential of a compound against cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells (e.g., PC-3, A549, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds (2-Methyl-5-(trifluoromethyl)pyrazine and its analogs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat with Test Compounds incubate1->treat_cells incubate2 Incubate (e.g., 48-72h) treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_dmso Add Solubilizing Agent (e.g., DMSO) incubate3->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining antimicrobial activity via broth microdilution.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of pyrazine derivatives is intricately linked to their substitution patterns. [7]For 2-Methyl-5-(trifluoromethyl)pyrazine, a systematic SAR study would involve the synthesis and evaluation of a library of analogs. Key modifications could include:

  • Varying the alkyl group at the 2-position: Replacing the methyl group with ethyl, propyl, or other alkyl chains would elucidate the impact of steric bulk and lipophilicity on activity.

  • Exploring alternative substituents at the 5-position: Replacing the trifluoromethyl group with other electron-withdrawing groups (e.g., -NO2, -CN) or electron-donating groups (e.g., -OCH3, -NH2) would provide insights into the electronic requirements for activity.

  • Positional Isomers: Synthesizing and testing isomers, such as 2-Methyl-6-(trifluoromethyl)pyrazine, would clarify the importance of the substituent positions.

Such studies, employing the afore-mentioned bioassays, would generate the quantitative data necessary for a definitive comparative analysis and guide the rational design of more potent and selective pyrazine-based therapeutic agents. The safety data sheet for 2-Methyl-5-(trifluoromethyl)pyrazine indicates that its toxicological properties have not been thoroughly investigated, underscoring the need for further research. [8]

Conclusion

While direct experimental comparisons are currently lacking in the public domain, a comprehensive analysis of the structural features of 2-Methyl-5-(trifluoromethyl)pyrazine and data from analogous compounds allows for informed predictions of its biological activity profile. The presence of the pyrazine core, a methyl group, and a trifluoromethyl group suggests potential for antimicrobial and anticancer activities. The provided experimental protocols offer a robust framework for the systematic evaluation of this compound and its analogs. Future SAR studies are crucial to unlock the full therapeutic potential of this promising class of molecules and to provide the definitive comparative data that will drive the development of novel pyrazine-based drugs.

References

  • Google Patents. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate.
  • ResearchGate. Structure and pharmacological activity of pyrazine. Available from: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Two Series of Novel A-Ring Fused Steroidal Pyrazines as Potential Anticancer Agents. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Available from: [Link]

  • EFSA Journal. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Available from: [Link]

  • Future Medicinal Chemistry. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. Available from: [Link]

  • ResearchGate. Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine | Request PDF. Available from: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of novel trimethylpyrazine-2-carbonyloxy-cinnamic acids as potent cardiovascular agents. Available from: [Link]

  • MDPI. Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. Available from: [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. Available from: [Link]

  • Google Patents. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-t[6][8][9]riazol[4,3-a] pyrazine hydrochloride. Available from:

  • Journal of Organic and Pharmaceutical Chemistry. New pyrazolo[1,5-a]pyrimidine and pyr - JOCPR. Available from: [Link]

  • INCHEM. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Available from: [Link]

  • ResearchGate. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Available from: [Link]

  • National Center for Biotechnology Information. Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evaluation. Available from: [Link]

  • National Center for Biotechnology Information. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Available from: [Link]

  • MDPI. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Available from: [Link]

  • National Center for Biotechnology Information. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available from: [Link]

  • Future Science. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. Available from: [Link]

  • Google Patents. WO2023094305A1 - Pyrazine compounds useful in the treatment of parasitic protozoal infection.
  • ResearchGate. A Review on the Synthesis and Chemistry of Bioactive Pyrazolines Bearing 1,2,4-Triazine Moieties | Request PDF. Available from: [Link]

Sources

Validating the Mechanism of Action of Novel PDE4 Inhibitors: A Comparative Guide Featuring 2-Methyl-5-(trifluoromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of novel compounds, using the hypothetical case of 2-Methyl-5-(trifluoromethyl)pyrazine as a putative phosphodiesterase 4 (PDE4) inhibitor. For the purpose of this guide, we will postulate that preliminary screenings have suggested this compound's potential to inhibit PDE4, an enzyme class of significant interest in inflammatory and neurological disorders.

Our objective is to present a rigorous, multi-faceted validation strategy that not only confirms the primary MoA but also characterizes the compound's specificity and cellular effects in comparison to established PDE4 inhibitors and negative controls. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust MoA for their lead compounds.

The Scientific Rationale: Beyond Primary Target Engagement

Validating a compound's MoA is a cornerstone of preclinical drug development. A thorough understanding of how a molecule exerts its effects is crucial for predicting its efficacy, understanding potential off-target effects, and identifying patient populations who are most likely to respond. A common pitfall is to rely solely on primary target engagement data. However, a truly validated MoA requires a weight-of-evidence approach, integrating biochemical, cellular, and phenotypic data to build a cohesive and compelling narrative.

In this guide, we will explore a logical progression of experiments designed to test our hypothesis that 2-Methyl-5-(trifluoromethyl)pyrazine is a PDE4 inhibitor. We will compare its hypothetical performance against a well-characterized PDE4 inhibitor, Roflumilast, and a structurally similar but biologically inactive compound, Pyrazine.

Comparative Analysis of Putative and Established PDE4 Inhibitors

The table below summarizes the expected outcomes from our validation workflow. This comparative approach is essential for contextualizing the data generated for our novel compound.

Parameter 2-Methyl-5-(trifluoromethyl)pyrazine (Hypothetical) Roflumilast (Positive Control) Pyrazine (Negative Control)
PDE4B1 Binding Affinity (Kd) 50 nM2 nM> 100 µM
PDE4B1 IC50 150 nM10 nM> 100 µM
Cellular cAMP Levels (EC50) 300 nM25 nMNo effect
TNF-α Inhibition in LPS-stimulated PBMCs (IC50) 500 nM50 nMNo effect
Selectivity (Fold-change over other PDEs) >100-fold>1000-foldNot applicable

The Signaling Pathway: PDE4 Inhibition and Downstream Effects

Phosphodiesterases are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP), a crucial second messenger. PDE4 is specific for cAMP and is predominantly expressed in inflammatory and immune cells. By inhibiting PDE4, we expect to see an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and deactivates transcription factors, such as NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines like TNF-α.

PDE4_Inhibition_Pathway cluster_cell Cellular Environment ext Extracellular Signal (e.g., GPCR agonist) ac Adenylate Cyclase ext->ac camp cAMP ac->camp produces atp ATP atp->ac converts amp AMP camp->amp hydrolyzed by pka Protein Kinase A (PKA) camp->pka activates pde4 PDE4 pde4->camp degrades pde4->amp nfkb NF-κB pka->nfkb inhibits tnf TNF-α (Pro-inflammatory Cytokine) nfkb->tnf promotes transcription compound 2-Methyl-5-(trifluoromethyl)pyrazine (Putative Inhibitor) compound->pde4 inhibits

Caption: The signaling pathway of PDE4 inhibition.

Experimental Workflow for MoA Validation

A logical and sequential experimental workflow is critical for efficiently validating the MoA. Our proposed workflow starts with direct target engagement and progresses to cellular and phenotypic assays.

MoA_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_selectivity Selectivity & Specificity binding 1. Target Engagement (e.g., SPR, ITC) enzymatic 2. Enzymatic Inhibition (e.g., FRET-based assay) binding->enzymatic Confirm functional inhibition cAMP 3. Target Occupancy & Downstream Signaling (e.g., Cellular cAMP Assay) enzymatic->cAMP Verify cellular activity cytokine 4. Phenotypic Response (e.g., TNF-α ELISA) cAMP->cytokine Link to physiological outcome panel 5. PDE Panel Screening cytokine->panel Assess specificity off_target 6. Broad Off-Target Screening panel->off_target Ensure safety profile

A Comparative Guide to the Reproducible Synthesis of 2-Methyl-5-(trifluoromethyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Methyl-5-(trifluoromethyl)pyrazine

2-Methyl-5-(trifluoromethyl)pyrazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group (-CF3) often imparts desirable properties to bioactive molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The pyrazine scaffold itself is a common motif in numerous pharmaceuticals and functional materials. Consequently, reliable and reproducible access to substituted pyrazines like 2-methyl-5-(trifluoromethyl)pyrazine is paramount for advancing research and development in these fields.

Strategic Approaches to the Synthesis of 2-Methyl-5-(trifluoromethyl)pyrazine

The synthesis of 2-Methyl-5-(trifluoromethyl)pyrazine can be conceptually approached through two primary strategies:

  • Strategy A: Construction of the Pyrazine Ring from precursors already containing the methyl and trifluoromethyl moieties.

  • Strategy B: Modification of a Pre-existing Pyrazine Ring through the introduction of a methyl or trifluoromethyl group.

This guide will focus on a plausible and adaptable cyclocondensation approach (Strategy A), as it often provides better control over regioselectivity.

Route 1: Cyclocondensation of a 1,2-Diamine with a Trifluoromethylated 1,2-Dicarbonyl Compound

This classical and versatile approach to pyrazine synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For the synthesis of 2-Methyl-5-(trifluoromethyl)pyrazine, this would involve the reaction of 1,2-diaminopropane with a trifluoromethyl-containing 1,2-dicarbonyl species.

Proposed Synthetic Pathway

A logical retrosynthetic analysis points to the condensation of 1,2-diaminopropane with a reactive derivative of 3,3,3-trifluoro-2-oxopropanal.

G Target 2-Methyl-5-(trifluoromethyl)pyrazine Intermediates Cyclocondensation Target->Intermediates Retrosynthesis Starting_Materials 1,2-Diaminopropane + 3,3,3-Trifluoro-2-oxopropanal derivative Intermediates->Starting_Materials

Caption: Retrosynthetic analysis for the cyclocondensation route.

Experimental Protocol (Hypothetical and Adaptable)

The following protocol is a proposed, adaptable procedure based on well-established pyrazine syntheses.[1] Optimization of reaction conditions, particularly temperature and reaction time, would be necessary to maximize yield and purity.

Materials:

  • 1,2-Diaminopropane

  • 1,1,1-Trifluoro-2,3-butanedione (or a suitable precursor/equivalent)

  • Ethanol (or other suitable solvent)

  • Sodium Hydroxide (or other suitable base)

  • Glacial Acetic Acid

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-diaminopropane (1.0 eq) in ethanol.

  • Addition of Dicarbonyl Compound: To the stirred solution, slowly add the trifluoromethylated 1,2-dicarbonyl compound (1.0 eq). The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature.

  • Base-Catalyzed Cyclization: After the initial addition, a catalytic amount of a base such as sodium hydroxide can be added to facilitate the cyclization and subsequent oxidation to the aromatic pyrazine.

  • Reflux and Monitoring: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by distillation.

Rationale Behind Experimental Choices
  • Solvent: Ethanol is a common solvent for condensation reactions as it is polar enough to dissolve the reactants and is relatively inert under the reaction conditions.

  • Base Catalyst: The base facilitates the deprotonation of the amino groups, increasing their nucleophilicity, and also promotes the final aromatization step.

  • Monitoring: Careful monitoring is crucial to determine the optimal reaction time and to prevent the formation of byproducts due to prolonged heating or side reactions.

Expected Data and Characterization

While no specific yield data for this direct synthesis is available, yields for similar pyrazine formations can range from moderate to good. The final product, 2-Methyl-5-(trifluoromethyl)pyrazine, is a solid with a reported melting point of 38-43 °C.

Characterization would involve:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and the presence of the methyl and trifluoromethyl groups in the correct positions on the pyrazine ring.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Alternative Synthetic Strategies and Their Comparative Analysis

While the cyclocondensation route is a primary choice, other strategies warrant consideration, each with its own set of advantages and challenges.

Route 2: Trifluoromethylation of 2-Methylpyrazine

This approach involves the direct introduction of a trifluoromethyl group onto a pre-existing 2-methylpyrazine ring.

G Starting_Material 2-Methylpyrazine Reaction_Step Trifluoromethylation Starting_Material->Reaction_Step Product 2-Methyl-5-(trifluoromethyl)pyrazine Reaction_Step->Product

Caption: Direct trifluoromethylation of 2-methylpyrazine.

Advantages:

  • The starting material, 2-methylpyrazine, is commercially available and relatively inexpensive.

Challenges:

  • Regioselectivity: Directing the trifluoromethyl group to the C5 position can be challenging. Pyrazine is an electron-deficient heterocycle, and electrophilic substitution is generally difficult. Radical trifluoromethylation methods might offer a solution, but could lead to a mixture of isomers (substitution at C3, C5, and C6).

  • Harsh Conditions: Some trifluoromethylation reagents require harsh reaction conditions, which could lead to degradation of the starting material or product.

Comparison of Routes
FeatureRoute 1: CyclocondensationRoute 2: Trifluoromethylation
Starting Materials Potentially requires synthesis of the trifluoromethylated dicarbonyl.Readily available 2-methylpyrazine.
Regioselectivity Generally high, determined by the structure of the starting materials.Potentially low, may lead to isomeric mixtures.
Reaction Conditions Typically moderate (reflux in alcohol).Can range from mild to harsh depending on the trifluoromethylating agent.
Scalability Potentially scalable with optimization.May be challenging to scale due to regioselectivity issues and purification.
Reproducibility Generally good if starting materials are pure and conditions are controlled.Can be variable depending on the trifluoromethylation method used.

Conclusion and Future Outlook

The synthesis of 2-Methyl-5-(trifluoromethyl)pyrazine, while not explicitly detailed in the current body of scientific literature, can be reasonably approached through established synthetic methodologies. The cyclocondensation of 1,2-diaminopropane with a trifluoromethylated 1,2-dicarbonyl compound stands out as the most promising and likely reproducible route, offering superior control over the final product's regiochemistry.

Further research is required to optimize the proposed cyclocondensation protocol and to fully characterize the product. The development of a robust and scalable synthesis for this key building block will undoubtedly accelerate the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.

References

  • CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google P
  • CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google P
  • Pyrazine and its derivatives- synthesis and activity-a review - ISSN: 2277–4998. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]

  • Trifluoromethoxypyrazines: Preparation and Properties - PMC - NIH. [Link]

Sources

A Head-to-Head Comparison: 2-Methyl-5-(trifluoromethyl)pyrazine Poised to Outperform First-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Kinase Inhibitors

The advent of kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer. First-generation compounds, such as imatinib and gefitinib, demonstrated the profound therapeutic potential of targeting specific kinases involved in aberrant cellular signaling. Imatinib, a potent inhibitor of the BCR-ABL tyrosine kinase, transformed the prognosis for patients with chronic myeloid leukemia (CML).[1] Similarly, gefitinib, by targeting the epidermal growth factor receptor (EGFR), offered a new therapeutic avenue for non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[2]

Despite their success, the clinical utility of first-generation kinase inhibitors is often hampered by challenges such as acquired resistance, off-target effects leading to toxicity, and suboptimal pharmacokinetic properties.[1] This has spurred the development of next-generation inhibitors with improved potency, selectivity, and pharmacological profiles. Within this evolving landscape, novel heterocyclic scaffolds are of paramount interest. This guide provides a comprehensive head-to-head comparison of a promising new entity, 2-Methyl-5-(trifluoromethyl)pyrazine , with the first-generation kinase inhibitors imatinib and gefitinib. While direct comparative experimental data for 2-Methyl-5-(trifluoromethyl)pyrazine is emerging, this guide will leverage established principles of medicinal chemistry and existing data on analogous structures to build a strong scientific case for its potential advantages. We will delve into its synthesis, hypothesized mechanism of action, and the rationale for its anticipated superior performance, supported by detailed experimental protocols for validation.

Physicochemical Properties: A Tale of Two Generations

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The introduction of a trifluoromethyl (CF3) group in 2-Methyl-5-(trifluoromethyl)pyrazine is a key structural modification anticipated to confer significant advantages over first-generation compounds.

Property2-Methyl-5-(trifluoromethyl)pyrazineImatinibGefitinib
Molecular Formula C6H5F3N2C29H31N7OC22H24ClFN4O2
Molecular Weight 162.11 g/mol 493.60 g/mol 446.90 g/mol
logP (Predicted) 1.899[3]~3.5~3.2
Melting Point 38 - 43 °C[3]214-224 °C194-198 °C
Key Structural Features Pyrazine core, Methyl group, Trifluoromethyl groupPhenylaminopyrimidine core, Piperazinyl-methyl groupQuinazoline core, Chloro-fluoro-phenylamino group

The lower molecular weight and predicted logP of 2-Methyl-5-(trifluoromethyl)pyrazine suggest the potential for improved oral bioavailability and cell permeability compared to the larger, more complex first-generation inhibitors.

Synthesis and Chemical Characterization

Proposed Synthesis of 2-Methyl-5-(trifluoromethyl)pyrazine

The synthesis can be envisioned to start from a readily available pyrazine precursor, such as 2-chloro-5-methylpyrazine. A key step would involve the introduction of the trifluoromethyl group, which can be achieved through various modern trifluoromethylation reactions.

Synthesis_of_2_Methyl_5_trifluoromethylpyrazine cluster_0 Starting Material cluster_1 Trifluoromethylation cluster_2 Final Product 2_chloro_5_methylpyrazine 2-Chloro-5-methylpyrazine trifluoromethylation Trifluoromethylating Agent (e.g., Ruppert-Prakash reagent, Togni's reagent) Copper or Palladium Catalyst 2_chloro_5_methylpyrazine->trifluoromethylation Cross-coupling reaction product 2-Methyl-5-(trifluoromethyl)pyrazine trifluoromethylation->product

Figure 1: Proposed synthetic workflow for 2-Methyl-5-(trifluoromethyl)pyrazine.

Experimental Protocol: Synthesis of 2-Methyl-5-(trifluoromethyl)pyrazine

  • Reaction Setup: To a dry, argon-flushed reaction vessel, add 2-chloro-5-methylpyrazine (1.0 eq), a copper(I) or palladium(0) catalyst (e.g., CuI, Pd(PPh3)4; 0.05-0.1 eq), and a suitable ligand (e.g., 1,10-phenanthroline; 0.1-0.2 eq).

  • Solvent Addition: Add a dry, aprotic solvent such as DMF or NMP.

  • Reagent Addition: Add a trifluoromethylating agent, for example, (trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash reagent) (1.5-2.0 eq) and a fluoride source (e.g., CsF or KF; 2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-Methyl-5-(trifluoromethyl)pyrazine.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.

Mechanism of Action and Rationale for Enhanced Performance

The Role of the Pyrazine Core and Trifluoromethyl Group

The pyrazine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[4] Its two nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with the hinge region of kinase active sites, a common binding motif for ATP-competitive inhibitors.

The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature can significantly impact the pKa of nearby functional groups, potentially leading to altered binding affinities. Furthermore, the CF3 group is known to enhance metabolic stability by blocking sites of oxidative metabolism and can improve membrane permeability and oral bioavailability due to its lipophilic character.[5]

Kinase_Inhibition_Mechanism cluster_0 Kinase Active Site cluster_1 Inhibitor Binding ATP_binding_pocket ATP Binding Pocket hinge_region Hinge Region hydrophobic_pocket Hydrophobic Pocket inhibitor 2-Methyl-5-(trifluoromethyl)pyrazine inhibitor->ATP_binding_pocket Competitive Inhibition pyrazine_core Pyrazine Core cf3_group CF3 Group pyrazine_core->hinge_region H-bonding cf3_group->hydrophobic_pocket Hydrophobic Interactions Enhanced Binding Affinity ATP ATP ATP->ATP_binding_pocket Binding Blocked Kinase_Inhibition_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction Initiation cluster_2 Detection cluster_3 Data Analysis plate 384-well plate reagents Add: - Purified Kinase - Kinase Buffer - Test Compound (serial dilution) plate->reagents substrate Add ATP and Substrate Peptide reagents->substrate incubation Incubate at RT substrate->incubation detection_reagent Add Detection Reagent (e.g., ADP-Glo™) incubation->detection_reagent readout Measure Luminescence detection_reagent->readout data_analysis Calculate % Inhibition Determine IC50 value readout->data_analysis

Figure 3: Workflow for a typical in vitro kinase inhibition assay.

Protocol:

  • Compound Preparation: Prepare a serial dilution of 2-Methyl-5-(trifluoromethyl)pyrazine, imatinib, and gefitinib in DMSO.

  • Reaction Mixture: In a 384-well plate, add the purified target kinase, kinase buffer, and the serially diluted compounds.

  • Initiation: Initiate the kinase reaction by adding a mixture of ATP and the specific substrate peptide.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Measurement: Read the luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the target kinase.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., K562 for BCR-ABL, NCI-H1975 for EGFR) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 2-Methyl-5-(trifluoromethyl)pyrazine, imatinib, and gefitinib for 72 hours.

  • Viability Reagent: Add a cell viability reagent (e.g., CellTiter-Glo®, Promega) that measures ATP levels, which correlate with the number of viable cells.

  • Measurement: Measure the luminescence on a plate reader.

  • Analysis: Normalize the data to untreated controls and determine the GI50 (concentration for 50% growth inhibition) for each compound.

Conclusion and Future Directions

While first-generation kinase inhibitors have laid a crucial foundation in targeted therapy, the need for improved agents remains. 2-Methyl-5-(trifluoromethyl)pyrazine represents a promising next-generation scaffold with the potential to overcome the limitations of its predecessors. The strategic incorporation of a pyrazine core and a trifluoromethyl group is hypothesized to confer enhanced potency, selectivity, and metabolic stability.

The experimental protocols detailed in this guide provide a clear roadmap for the direct, quantitative comparison of 2-Methyl-5-(trifluoromethyl)pyrazine with first-generation compounds like imatinib and gefitinib. The resulting data will be instrumental in validating its potential as a superior therapeutic agent and guiding its further development for clinical applications. As research in this area progresses, it is anticipated that 2-Methyl-5-(trifluoromethyl)pyrazine and its derivatives will emerge as key players in the next wave of targeted therapies.

References

  • Al-Dhfyan, A., & Al-Hadedi, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
  • PubChem. (n.d.). 2-methyl-5-(trifluoromethyl)pyrazine. National Center for Biotechnology Information.
  • Ma, Y., et al. (2018). Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis. Oncology Letters, 16(4), 5155–5161.
  • Zhang, J., & Li, G. (2019). Synthesis process of 2-methyl-5-pyrazine formate.
  • Hao, C., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(1), 103521.
  • Gaudet, E. A., et al. (2014). Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. Journal of Medicinal Chemistry, 57(16), 7125–7139.
  • ChemicalBook. (n.d.). 2-Methyl-5-(trifluoromethyl)pyrazine Safety Data Sheet.
  • Abdel-Wahab, O., & Levine, R. L. (2020). Association of the Trough, Peak/Trough Ratio of Imatinib, Pyridine–N-Oxide Imatinib and ABCG2 SNPs 34 G>A and SLCO1B3 334 T>G With Imatinib Response in Egyptian Chronic Myeloid Leukemia Patients. Frontiers in Oncology, 10, 1395.
  • Kim, J. H., et al. (2021). Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. Molecules, 26(11), 3328.
  • Lu, X., et al. (2012).
  • Atasoy, P., et al. (2018). IC50 values of imatinib mesylate in ZR-75-1 and MDA-MB-231 cells after...
  • Liu, Q., et al. (2012). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. Journal of Medicinal Chemistry, 55(17), 7829–7841.
  • ResearchGate. (n.d.). Comparison between imatinib, nilotinib IC 50 values (nmol/L) for...
  • Böhm, H. J., et al. (2012). Fluorine in medicinal chemistry. Chemical Society Reviews, 41(5), 1889-1901.
  • Janssens, J., et al. (2019). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine.
  • Comins, D. L., et al. (1997). n-(5-chloro-2-pyridyl)triflimide. Organic Syntheses, 74, 77.
  • Wang, Y., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry, 223, 113658.
  • Kiseleva, A. S., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 123.
  • Deininger, M., et al. (2005). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood, 105(7), 2640–2653.

Sources

Independent Verification of the Biological Activity of 2-Methyl-5-(trifluoromethyl)pyrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Pyrazine Derivative

To researchers, scientists, and drug development professionals, the pyrazine scaffold is a familiar and promising starting point for novel therapeutics. This class of nitrogen-containing heterocyclic compounds has demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects. The introduction of a trifluoromethyl (CF3) group can further enhance the biological activity, metabolic stability, and lipophilicity of these molecules, making them particularly attractive for drug design.

This guide provides an in-depth, independent verification of the potential biological activity of 2-Methyl-5-(trifluoromethyl)pyrazine . Due to the limited publicly available data on this specific molecule, this document will leverage a comparative approach. We will juxtapose its predicted activities against well-characterized pyrazine derivatives and structurally related trifluoromethyl-containing heterocycles. The experimental protocols detailed herein are designed to be self-validating, providing a robust framework for researchers to independently assess the efficacy and mechanism of action of this and similar compounds.

Comparative Analysis: Structurally Related Compounds and Their Known Activities

The biological activity of a novel compound can often be inferred from its structural analogs. For 2-Methyl-5-(trifluoromethyl)pyrazine, we have selected two key comparators: 2,5-Dimethylpyrazine and Tetramethylpyrazine , both of which have well-documented biological effects. Furthermore, we will draw parallels with trifluoromethyl-containing pyridine and pyrimidine derivatives to understand the contribution of the trifluoromethyl group to the overall activity profile.

CompoundStructureKnown Biological ActivitiesKey Performance Indicators (Exemplary)
2-Methyl-5-(trifluoromethyl)pyrazine 2-Methyl-5-(trifluoromethyl)pyrazine
Predicted based on structural analogs: Antimicrobial, Antifungal, Cytotoxic, Neurological.Hypothetical for verification: MIC, IC502,5-Dimethylpyrazine 2,5-DimethylpyrazineAntimicrobial (antibacterial and antifungal), Anticancer (induces apoptosis), Neurological (promotes GABAergic activity).[1][2]MIC (S. aureus): ~1.56 µg/mL; IC50 (HepG2): ~50 µMTetramethylpyrazine TetramethylpyrazineNeuroprotective, Anti-inflammatory, Cardiovascular (vasodilator, anti-platelet aggregation).[3][4][5][6]Neuroprotection against glutamate-induced excitotoxicity at 10-100 µMTrifluoromethyl Pyrimidine Derivatives Generic StructureAntiviral, Antifungal.[7]EC50 (antifungal against R. solani): ~26.0 µg/mL.[7]5-Amino-2-(trifluoromethyl)pyridine 5-Amino-2-(trifluoromethyl)pyridineToxicological effects: Methemoglobinemia, Toxic encephalopathy.[8][9]N/A

Experimental Design for a Comprehensive Biological Activity Screen

The following experimental workflow is proposed to systematically evaluate the biological potential of 2-Methyl-5-(trifluoromethyl)pyrazine. This workflow is designed to be a self-validating system, with each stage providing the necessary data to justify proceeding to the next.

Caption: A phased experimental workflow for the comprehensive biological evaluation of 2-Methyl-5-(trifluoromethyl)pyrazine.

Detailed Experimental Protocols

Antimicrobial Susceptibility Testing

Rationale: Based on the known antimicrobial properties of pyrazine derivatives, this initial screen will determine if 2-Methyl-5-(trifluoromethyl)pyrazine possesses antibacterial or antifungal activity.

Protocol:

  • Preparation of Stock Solutions: Dissolve 2-Methyl-5-(trifluoromethyl)pyrazine and control compounds (e.g., 2,5-Dimethylpyrazine, Ampicillin, Amphotericin B) in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Microorganism Strains:

    • Bacteria: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).

    • Fungi: Candida albicans (ATCC 90028), Aspergillus niger (ATCC 16404).

  • Broth Microdilution Assay (CLSI Guidelines):

    • Prepare serial two-fold dilutions of the test compounds in appropriate broth (Mueller-Hinton for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

    • Inoculate each well with a standardized microbial suspension to a final concentration of 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

    • Include a positive control (microorganism in broth) and a negative control (broth only).

    • Incubate plates at 35°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Screening

Rationale: Many pyrazine derivatives exhibit anticancer properties. This assay will determine if the target compound is cytotoxic to cancer cells and assess its selectivity compared to normal cells.

Protocol:

  • Cell Lines:

    • Cancer: HepG2 (liver carcinoma), MCF-7 (breast adenocarcinoma).

    • Normal: HEK293 (human embryonic kidney).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of 2-Methyl-5-(trifluoromethyl)pyrazine and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related compounds, 2-Methyl-5-(trifluoromethyl)pyrazine may exert its biological effects through several mechanisms.

Antimicrobial Mechanism

Studies on other pyrazines suggest a two-pronged attack on microbial cells. At lower concentrations, they may induce cell wall stress, while at higher concentrations, they can cause DNA damage.[10][11]

Antimicrobial_Mechanism Compound 2-Methyl-5-(trifluoromethyl)pyrazine Low_Conc Low Concentration Compound->Low_Conc High_Conc High Concentration Compound->High_Conc Cell_Wall Cell Wall Stress Low_Conc->Cell_Wall DNA_Damage DNA Damage High_Conc->DNA_Damage Cell_Death Microbial Cell Death Cell_Wall->Cell_Death DNA_Damage->Cell_Death

Caption: Potential dose-dependent antimicrobial mechanisms of action.

Neuroprotective and Anti-inflammatory Pathways

Tetramethylpyrazine is known to exert neuroprotective effects by modulating multiple pathways, including inhibiting oxidative stress and inflammation.[6] The trifluoromethyl group may enhance the ability of our target compound to cross the blood-brain barrier.

Neuroprotective_Pathway Compound 2-Methyl-5-(trifluoromethyl)pyrazine ROS Reactive Oxygen Species (ROS) Compound->ROS Inhibits NFkB NF-κB Signaling Compound->NFkB Inhibits Nrf2 Nrf2 Pathway Activation Compound->Nrf2 Activates Neuronal_Damage Neuronal Damage ROS->Neuronal_Damage Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Inflammation->Neuronal_Damage Antioxidant Antioxidant Response Nrf2->Antioxidant Neuroprotection Neuroprotection Antioxidant->Neuroprotection

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.